molecular formula C4H6Br2O2 B1590518 2,4-Dibromobutanoic acid CAS No. 63164-16-9

2,4-Dibromobutanoic acid

Cat. No.: B1590518
CAS No.: 63164-16-9
M. Wt: 245.9 g/mol
InChI Key: OFBPRWUYMOUQML-UHFFFAOYSA-N
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Description

2,4-Dibromobutanoic acid is a useful research compound. Its molecular formula is C4H6Br2O2 and its molecular weight is 245.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPRWUYMOUQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513522
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63164-16-9
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,4-dibromobutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document collates available data on its physicochemical characteristics, reactivity, and synthetic methodologies.

Chemical and Physical Properties

This compound, with the CAS number 63164-16-9, is a butanoic acid derivative featuring bromine atoms at the second and fourth positions.[3][4][5][6] Its structure lends it to a variety of chemical transformations, making it a versatile building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3][4]
Synonyms 2,4-Dibromobutyric acid[3][5][6]
CAS Number 63164-16-9[3][4][5][6]
Molecular Formula C₄H₆Br₂O₂[3][4][6]
Molecular Weight 245.90 g/mol [3][4]
Appearance Pale yellow to light yellow oil[5]
Boiling Point 294.1 °C at 760 mmHg (lit.)[1]
Density 2.121 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.66 ± 0.10 (Predicted)[5]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[5]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets due to the presence of a chiral center at the C2 position and spin-spin coupling between the protons on the aliphatic chain. The chemical shifts would be influenced by the electronegative bromine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum is predicted to display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C4) would be significantly downfield.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-Br stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough ratio of 1:2:1). Fragmentation would likely involve the loss of bromine, the carboxyl group, and cleavage of the carbon chain.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the carboxylic acid functional group and the two carbon-bromine bonds.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction.

  • Nucleophilic Substitution: The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution reactions. The reactivity at each position may differ due to electronic and steric effects.

  • Cyclization: Intramolecular reactions are possible, for instance, the formation of a lactone via nucleophilic attack of the carboxylate on one of the brominated carbons.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach involves the bromination of γ-butyrolactone. The following is a plausible experimental workflow based on related procedures.

4.1. Synthesis of this compound from γ-Butyrolactone

This synthesis can be conceptualized as a two-step process: the ring-opening of γ-butyrolactone to form a 4-bromobutyrate intermediate, followed by α-bromination. A more direct approach, however, involves the simultaneous bromination and ring-opening.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification gamma_butyrolactone γ-Butyrolactone reaction_step Bromination and Ring Opening gamma_butyrolactone->reaction_step bromine Bromine (Br₂) bromine->reaction_step catalyst Catalyst (e.g., PBr₃) catalyst->reaction_step dibromobutanoic_acid This compound reaction_step->dibromobutanoic_acid distillation Vacuum Distillation dibromobutanoic_acid->distillation

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen bromide gas.

  • Reactant Charging: γ-Butyrolactone and a catalytic amount of red phosphorus or phosphorus tribromide are charged into the flask.

  • Bromination: Bromine is added dropwise to the stirred mixture at a controlled temperature, typically starting at a lower temperature and then gradually increasing.

  • Reaction: The reaction mixture is heated to promote both the α-bromination and the ring-opening of the lactone. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled, and excess bromine is quenched, for example, with a solution of sodium thiosulfate. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

4.2. Purification

Further purification, if necessary, can be achieved through column chromatography on silica (B1680970) gel, using a suitable solvent system such as a mixture of hexane (B92381) and ethyl acetate.

Biological Activity and Signaling Pathways

Based on the available scientific literature, there is currently no documented evidence to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary relevance to the life sciences and drug development appears to be as a synthetic intermediate for the creation of more complex, biologically active molecules.[1][2]

Safety and Handling

This compound is predicted to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: Predicted to be harmful if swallowed and to cause skin and serious eye irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

It is recommended to handle this chemical in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a halogenated carboxylic acid with potential as a versatile building block in organic synthesis. While its physicochemical properties are not extensively documented through experimental data, its reactivity can be inferred from its structure. The synthesis from γ-butyrolactone provides a viable route for its preparation. Currently, there is no known direct biological activity or involvement in signaling pathways, highlighting its role primarily as a synthetic intermediate for the development of new chemical entities in the fields of pharmaceuticals and agrochemicals. Further research is warranted to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: 2,4-Dibromobutanoic Acid (CAS Number 63164-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid, with the CAS number 63164-16-9, is a halogenated carboxylic acid.[1] Its structure, featuring bromine atoms at both the alpha and gamma positions, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed potential synthesis protocol, and methodologies for evaluating its potential biological activities, specifically as a lipase (B570770) inhibitor and an anti-inflammatory agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 63164-16-9[1]
Molecular Formula C₄H₆Br₂O₂[2][3]
Molecular Weight 245.90 g/mol [2][3]
Appearance Pale Yellow to Light Yellow Oil[3]
Boiling Point 294.1 ± 25.0 °C (Predicted)[1][3]
Density 2.121 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 2.66 ± 0.10 (Predicted)[1][3]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol (B129727)[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and documented route involves the bromination of γ-butyrolactone followed by hydrolysis. The synthesis of the methyl ester derivative, methyl 2,4-dibromobutyrate, has been described and can be adapted.[4]

Experimental Protocol: Synthesis of Methyl 2,4-Dibromobutyrate with subsequent hydrolysis

This protocol is adapted from the synthesis of methyl 2,4-dibromobutyrate.[4]

Step 1: Synthesis of Methyl 2,4-Dibromobutyrate

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve red phosphorus (0.16 mol) in γ-butyrolactone (6.96 mol).

  • Bromination: Heat the mixture to 100°C with stirring. Slowly add liquid bromine (7.00 mol) to the reaction mixture. The reaction progress should be monitored by Gas Chromatography (GC).

  • Esterification: After the reaction is complete, cool the mixture to 10°C using an ice bath. Add methanol (1200 mL) and concentrated sulfuric acid (4 mL).

  • Work-up: Stir the mixture at room temperature overnight. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane. Dry the organic phase with anhydrous sodium sulfate. Filter and distill the solvent to obtain methyl 2,4-dibromobutyrate as a pale yellow liquid.[4]

Step 2: Hydrolysis to this compound

  • Hydrolysis: The resulting methyl 2,4-dibromobutyrate can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH) followed by acidification.

  • Purification: The final product, this compound, can be purified by extraction and distillation or crystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 2,4-Dibromobutyrate cluster_step2 Step 2: Hydrolysis GBL γ-Butyrolactone Br2 Bromine + Red Phosphorus GBL->Br2 Bromination (100°C) Ester Methanol + Sulfuric Acid Br2->Ester Esterification (Room Temp) Intermediate Methyl 2,4-Dibromobutyrate Ester->Intermediate Purification Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Experimental Protocols

Halogenated organic compounds often exhibit interesting biological activities. While there is a lack of specific studies on this compound, its structural features suggest potential as a lipase inhibitor and an anti-inflammatory agent. The following are detailed, standard protocols to evaluate these potential activities.

Lipase Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.[5][6][7][8][9]

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Orlistat (positive control)[9]

  • 96-well microplate reader

Protocol:

  • Prepare Solutions: Prepare a stock solution of PPL in Tris-HCl buffer. Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol). Prepare various concentrations of the test compound and Orlistat.

  • Assay Procedure: In a 96-well plate, add the Tris-HCl buffer, the PPL solution, and the test compound solution (or control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPP solution to each well to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time. The rate of p-nitrophenol release is proportional to lipase activity.

  • Calculate Inhibition: The percentage of lipase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the test compound.

Lipase_Inhibition_Assay Start Prepare Reagents (Lipase, pNPP, Test Compound) Mix Mix Lipase and Test Compound in Buffer Start->Mix Incubate Pre-incubate at 37°C Mix->Incubate Add_Substrate Add pNPP Substrate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Experimental workflow for the lipase inhibition assay.
Anti-Inflammatory Activity Assay (TNF-α and IL-1β Quantification)

This assay measures the potential of a compound to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from stimulated immune cells.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone (B1670325) (positive control)

  • Cell culture medium and reagents

  • ELISA kits for TNF-α and IL-1β

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.

  • Cell Treatment: Seed the cells in a 24-well plate. Treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours.

  • Collect Supernatant: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation promotes Inhibitor This compound (Hypothetical) Inhibitor->NFkB potential inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Safety and Handling

This compound is predicted to be an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for further development in various fields, including pharmaceuticals. This guide provides a foundational understanding of its properties, a viable synthetic route, and standardized protocols for evaluating its potential biological efficacy as a lipase inhibitor and an anti-inflammatory agent. Further research is warranted to fully characterize this compound and explore its applications.

References

Synthesis of 2,4-Dibromobutanoic Acid from γ-Butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dibromobutanoic acid from γ-butyrolactone, a key process for obtaining a versatile intermediate in organic synthesis. The document outlines the prevalent synthetic route, offers detailed experimental protocols, and presents quantitative data in a structured format.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and fine chemical products. Its bifunctional nature, possessing both a carboxylic acid and two bromine atoms at the 2- and 4-positions, allows for a wide range of subsequent chemical modifications. The synthesis from the readily available and inexpensive starting material, γ-butyrolactone, makes it an attractive target for chemical research and development. This guide focuses on the direct ring-opening bromination of γ-butyrolactone to yield the desired product.

Reaction Pathway and Mechanism

The synthesis of this compound from γ-butyrolactone is typically achieved through a Hell-Volhard-Zelinsky-type reaction. This process involves the ring-opening of the lactone and subsequent bromination at the α- and γ-positions. The reaction is generally carried out using bromine (Br₂) in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).

The proposed reaction mechanism initiates with the reaction of the phosphorus catalyst with bromine to form phosphorus tribromide in situ. PBr₃ then reacts with the γ-butyrolactone, likely at the carbonyl group, to facilitate ring opening and the formation of an acyl bromide intermediate. This intermediate then undergoes tautomerization to an enol form, which is subsequently brominated at the α-position. The γ-position is brominated through the cleavage of the C-O bond of the lactone ring. The reaction is completed by hydrolysis during the workup to yield this compound.

Reaction_Pathway gamma_butyrolactone γ-Butyrolactone reagents Br₂, PBr₃ (cat.) intermediate Acyl Bromide Intermediate reagents->intermediate Ring Opening product This compound intermediate->product α,γ-Dibromination & Hydrolysis hydrolysis Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from γ-butyrolactone is provided below, based on established literature procedures[1].

Materials:

Equipment:

  • 50 mL three-neck flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen gas line

  • NMR spectrometer

Procedure:

  • To a 50 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add γ-butyrolactone (31 mmol) and phosphorus tribromide (10 mol %).

  • The reaction mixture is stirred under a nitrogen atmosphere.

  • Heat the mixture to 90 °C.

  • Slowly add bromine (2.0 equivalents) to the reaction mixture dropwise over a period of 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 90 °C for 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove excess bromine and hydrogen bromide, bubble nitrogen gas through the mixture.

  • The crude product is then analyzed by ¹H NMR spectroscopy using 1,3,5-trioxane as an internal standard to determine the yield.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound (2b) from γ-butyrolactone (1b)[1].

ParameterValue
Starting Materialγ-Butyrolactone (1b)
Amount of Starting Material31 mmol
Bromine (Br₂)2.0 equivalents
Phosphorus Tribromide (PBr₃)10 mol %
Temperature90 °C
Reaction Time24 hours
Yield of this compound (2b) 76%

Yield was determined by ¹H NMR spectroscopy using 1,3,5-trioxane as an internal standard.

Related Synthesis: Methyl 2,4-Dibromobutyrate

A related procedure involves the synthesis of the methyl ester of this compound. This process also starts with γ-butyrolactone and involves a bromination step followed by esterification[2].

Experimental Workflow:

Experimental_Workflow start γ-Butyrolactone & Red Phosphorus bromination Add Liquid Bromine at 100°C start->bromination esterification Cool to 10°C, Add Methanol & H₂SO₄ bromination->esterification workup Neutralize, Extract, Dry, Distill esterification->workup product Methyl 2,4-Dibromobutyrate workup->product

Caption: Workflow for the synthesis of methyl 2,4-dibromobutyrate.

Quantitative Data for Methyl 2,4-Dibromobutyrate Synthesis[2]:

ParameterValue
Starting Materialγ-Butyrolactone
Amount of Starting Material600.0 g (6.96 mol)
Red Phosphorus4.8 g (0.16 mol)
Liquid Bromine1124.0 g (7.00 mol)
Methanol1200 mL
Concentrated Sulfuric Acid4 mL
Yield of Methyl 2,4-Dibromobutyrate 76.9%
Purity 99.4%

Conclusion

The synthesis of this compound from γ-butyrolactone via a Hell-Volhard-Zelinsky-type reaction is an effective method for producing this versatile intermediate. The procedure is straightforward and provides good yields. For applications requiring the corresponding ester, a one-pot bromination and esterification protocol is also available. These synthetic routes offer valuable tools for researchers and professionals in the fields of organic chemistry and drug development.

References

An In-depth Technical Guide to 2,4-Dibromobutanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dibromobutanoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, with a focus on its role as a key intermediate.

Chemical and Physical Properties

This compound, with the CAS number 63164-16-9, is a halogenated carboxylic acid.[1] Its structure features two bromine atoms at the alpha and gamma positions, which imparts significant reactivity and makes it a versatile reagent for introducing a four-carbon chain with multiple functionalities.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₆Br₂O₂[2][3]
Molecular Weight 245.90 g/mol [2]
IUPAC Name This compound[1]
CAS Number 63164-16-9[1][3]
Canonical SMILES C(CBr)C(C(=O)O)Br[1]
Density (Predicted) 2.121 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 294.1 ± 25.0 °C at 760 mmHg[4]
pKa (Predicted) 2.66 ± 0.10[4]
Appearance Pale Yellow to Light Yellow Oil[4]
Solubility Chloroform (Sparingly), Methanol (Slightly)[4]

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the bromination of γ-butyrolactone. This process involves a ring-opening reaction followed by α-bromination. The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Ring Opening of γ-Butyrolactone cluster_1 Step 2: α-Bromination cluster_2 Purification start γ-Butyrolactone reagents1 HBr, H₂SO₄ start->reagents1 Reflux step1_product 4-Bromobutanoic Acid reagents1->step1_product reagents2 Br₂, PBr₃ (cat.) step1_product->reagents2 Hell-Volhard-Zelinsky Reaction final_product This compound reagents2->final_product purification Workup and Vacuum Distillation final_product->purification

Caption: Synthesis of this compound from γ-Butyrolactone.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is based on established methods for the ring-opening of lactones and subsequent α-bromination of carboxylic acids.

Materials:

  • γ-Butyrolactone

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Step 1: Synthesis of 4-Bromobutanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone.

  • Carefully add 48% hydrobromic acid and concentrated sulfuric acid to the flask.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude 4-bromobutanoic acid.

Step 2: Synthesis of this compound (Hell-Volhard-Zelinsky Reaction)

  • In a fume hood, place the crude 4-bromobutanoic acid in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet to a trap.

  • Add a catalytic amount of phosphorus tribromide.

  • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture at 80-90°C until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to quench any excess bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃):

  • δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 4.2-4.5 ppm (t, 1H): Methine proton at the C2 position (-CHBr-).

  • δ 3.4-3.7 ppm (t, 2H): Methylene protons at the C4 position (-CH₂Br).

  • δ 2.2-2.6 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-).

Predicted ¹³C NMR Spectrum (CDCl₃):

  • δ 170-175 ppm: Carboxylic acid carbon (-COOH).

  • δ 40-45 ppm: Methine carbon at the C2 position (-CHBr-).

  • δ 30-35 ppm: Methylene carbon at the C4 position (-CH₂Br).

  • δ 25-30 ppm: Methylene carbon at the C3 position (-CH₂-).

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its bifunctional nature allows for sequential or selective reactions at the two bromine-substituted carbons and the carboxylic acid group.

A notable application is in the synthesis of lipoic acid derivatives.[6] Lipoic acid and its derivatives are of interest for their antioxidant and anti-inflammatory properties. The synthesis of these derivatives can utilize this compound as a starting material to construct the carbon skeleton with the desired functionalities.

The general synthetic utility of this compound is illustrated in the following logical relationship diagram.

Applications Synthetic Utility of this compound cluster_reactions Potential Reactions cluster_products Resulting Structures main_compound This compound esterification Esterification (R-OH) main_compound->esterification sn2_c2 Nucleophilic Substitution at C2 (Nu:⁻) main_compound->sn2_c2 sn2_c4 Nucleophilic Substitution at C4 (Nu':⁻) main_compound->sn2_c4 ester_product Ester Derivatives esterification->ester_product c2_substituted α-Substituted Products sn2_c2->c2_substituted c4_substituted γ-Substituted Products sn2_c4->c4_substituted complex_molecules Complex Molecules (e.g., Lipoic Acid Derivatives, APIs) ester_product->complex_molecules c2_substituted->complex_molecules c4_substituted->complex_molecules

Caption: Logical relationships of this compound in synthesis.

The presence of two bromine atoms at different positions allows for differential reactivity, which can be exploited in multi-step syntheses. For instance, the α-bromo group is generally more reactive towards nucleophilic substitution. This differential reactivity, combined with the carboxylic acid handle, makes this compound a powerful tool for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. This guide has provided essential data on its properties, a detailed protocol for its synthesis, and an overview of its synthetic applications. The versatile reactivity of this molecule ensures its continued importance for researchers and scientists in the field.

References

Technical Guide: 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromobutanoic acid, a halogenated carboxylic acid utilized as a key intermediate in advanced organic synthesis. The document details its fundamental physicochemical properties, with a focus on its molecular weight. Furthermore, it outlines its application in synthetic pathways, particularly in the production of biologically significant molecules. This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound, also known as 2,4-dibromobutyric acid, is a chemical compound with the molecular formula C₄H₆Br₂O₂.[1] Its structure features a four-carbon butanoic acid backbone with bromine atoms substituted at the alpha (C2) and gamma (C4) positions. This bifunctional nature makes it a versatile building block in chemical synthesis.[2] The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 245.90 g/mol [1]
Molecular Formula C₄H₆Br₂O₂[1][3]
CAS Number 63164-16-9[1][3]
IUPAC Name This compound[1]
Density (Predicted) 2.121 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 294.1 ± 25.0 °C at 760 mmHg[4]
pKa (Predicted) 2.66 ± 0.10[4]
Canonical SMILES C(CBr)C(C(=O)O)Br[1]
Monoisotopic Mass 243.87345 Da[1]

Synthesis and Applications

This compound is primarily utilized as an intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The two bromine atoms at different positions provide reactive sites for various nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

Role in the Synthesis of Lipoic Acid Derivatives

A notable application of this compound is in the synthesis of derivatives of lipoic acid, a compound known for its antioxidant and anti-inflammatory properties.[5] The synthetic pathway involves the transformation of this compound into compounds like 2,4-bismethylthio-butanoic acid (BMTBA) and subsequently to 2,4-dimercaptobutanoic acid (tetranor-DHLA), which have demonstrated biological activity.[5]

The general workflow for this synthesis is illustrated in the diagram below.

SynthesisWorkflow cluster_main Synthesis of Lipoic Acid Analogs start γ-Butyrolactone intermediate1 This compound (Target Compound) start->intermediate1 Bromination intermediate2 Methyl 2,4-dibromobutanoate intermediate1->intermediate2 Esterification intermediate3 2,4-Bismethylthio-butanoic acid (BMTBA) intermediate2->intermediate3 Thiolation product 2,4-Dimercaptobutanoic acid (tetranor-DHLA) intermediate3->product Reduction

Caption: Synthetic pathway to lipoic acid analogs via this compound.

Experimental Protocol Context: Synthesis of Lipoic Acid Derivatives

Objective: To synthesize 2,4-dimercaptobutanoic acid (tetranor-DHLA) using this compound as a key intermediate.

Step 1: Esterification of this compound

  • Reaction: The carboxylic acid group of this compound is converted to a methyl ester, typically using methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions. This protects the carboxylic acid and prevents side reactions in the subsequent step.

  • Product: Methyl 2,4-dibromobutanoate.

Step 2: Nucleophilic Substitution (Thiolation)

  • Reaction: The esterified intermediate, methyl 2,4-dibromobutanoate, is reacted with a sulfur-based nucleophile, such as sodium methanethiolate (B1210775) (NaSMe). This results in the displacement of both bromine atoms to form thioether linkages.

  • Product: 2,4-Bismethylthio-butanoic acid (BMTBA), after hydrolysis of the ester.

Step 3: Reduction to Dithiol

  • Reaction: The thioether groups in BMTBA are reduced to thiol groups. This can be achieved using a strong reducing agent, such as sodium in liquid ammonia.

  • Final Product: 2,4-Dimercaptobutanoic acid (tetranor-DHLA).

Note: Each step would require appropriate solvent selection, temperature control, work-up procedures (e.g., extraction, washing), and purification techniques (e.g., chromatography, distillation) to isolate and purify the desired products.

Logical Relationships in Synthesis

The utility of this compound is fundamentally linked to the reactivity of its functional groups. The logical relationship between its structure and its role as a synthetic intermediate is visualized below.

LogicalRelationship A This compound B Carboxylic Acid Group (-COOH) A->B C Alpha-Bromine (C2-Br) A->C D Gamma-Bromine (C4-Br) A->D E Esterification, Amidation, Acid Halide Formation B->E enables F Nucleophilic Substitution (e.g., with -SH, -NH2, -CN) C->F enables D->F enables

Caption: Functional group reactivity map for this compound.

This diagram illustrates that the synthetic versatility of the molecule stems from three primary reactive sites: the carboxylic acid group and the two bromine substituents, which can undergo different classes of reactions, often independently, to build molecular complexity.

References

An In-depth Technical Guide on the Solubility of 2,4-Dibromobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromobutanoic acid in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on established principles of solubility, qualitative assessments, and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this compound, particularly in the fields of organic synthesis, pharmaceutical chemistry, and materials science.

Introduction to this compound and its Solubility

This compound is a halogenated carboxylic acid with the chemical formula C₄H₆Br₂O₂. Its molecular structure, featuring a polar carboxylic acid group and a less polar carbon chain with two bromine atoms, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. The polar carboxylic acid moiety allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the bromo-butane backbone contributes to van der Waals interactions with nonpolar solvents.

The solubility of this compound is a critical parameter in its application as a building block in organic synthesis and drug development. Knowledge of its solubility is essential for designing reaction conditions, developing purification methods such as crystallization, and formulating products.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, based on its chemical structure and some qualitative data, a general solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Solvents Methanol, EthanolSlight to Sparingly SolubleThe carboxylic acid group can form hydrogen bonds with the solvent's hydroxyl group. However, the presence of the nonpolar dibrominated alkyl chain may limit high solubility. A qualitative report suggests slight solubility in Methanol.[1]
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderately to Freely SolubleThese solvents can engage in dipole-dipole interactions with the carboxylic acid group and can solvate the alkyl chain to some extent.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThe polarity of these solvents is suitable for dissolving both the polar and nonpolar parts of the molecule. A qualitative report indicates sparing solubility in Chloroform.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleEthers can act as hydrogen bond acceptors for the carboxylic acid proton and can solvate the alkyl chain.
Nonpolar Solvents Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the carboxylic acid group makes it difficult to dissolve in nonpolar solvents.

Note: This table is based on general principles of solubility and limited qualitative data. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[2][3] This method ensures that the solvent is saturated with the solute at a constant temperature, allowing for an accurate measurement of the solubility.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) or glass-stoppered flasks

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • To each vial, add a known volume or mass of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned in the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method: If the solvent is volatile, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid (this compound) can be determined.

    • Spectroscopic/Chromatographic Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Develop a suitable analytical method using HPLC or UV-Vis spectroscopy.

      • Analyze the filtered saturated solution to determine the concentration of this compound. The solution may need to be diluted to fall within the linear range of the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, based on the measured concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Start: Define Experimental Conditions (Solvent, Temperature) B Preparation of Supersaturated Mixture (Excess Solute + Solvent) A->B C Equilibration (Isothermal Shaking) B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Collection & Filtration D->E F Quantification of Dissolved Solute E->F G Gravimetric Analysis F->G H HPLC Analysis F->H I UV-Vis Spectroscopy F->I J Data Analysis & Calculation of Solubility G->J H->J I->J K End: Report Solubility Data J->K

Workflow for Solubility Determination

Conclusion

References

Stability and Storage of 2,4-Dibromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2,4-Dibromobutanoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Understanding the stability profile of this reagent is critical for ensuring its quality, efficacy, and safety in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling and storage considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆Br₂O₂[3][4]
Molecular Weight 245.90 g/mol [3]
CAS Number 63164-16-9[4][5]
Appearance Pale Yellow to Light Yellow Oil[ChemicalBook]
Boiling Point 294.1 ± 25.0 °C (Predicted)[ChemicalBook]
Density 2.121 ± 0.06 g/cm³ (Predicted)[ChemicalBook]
pKa 2.66 ± 0.10 (Predicted)[ChemicalBook]
Solubility Chloroform (Sparingly), Methanol (Slightly)[ChemicalBook]

Note: Some physical properties are predicted values from chemical databases.

Stability and Recommended Storage

Proper storage is crucial to maintain the integrity of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and maintain chemical stability.
Atmosphere Under inert gas (e.g., Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.
Light Exposure Store in a dark placeTo prevent potential photodegradation.
Container Tightly sealed, chemically resistant containerTo prevent contamination and reaction with container materials.
Incompatible Materials Strong oxidizing agents, strong bases, and alkaline materialsTo avoid vigorous and potentially hazardous reactions.

Potential Degradation Pathways

Hydrolytic Degradation

Under aqueous conditions, particularly at elevated temperatures or in the presence of acids or bases, this compound can undergo hydrolysis. The bromine atom at the α-position is particularly susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, which could lead to the formation of 2-hydroxy-4-bromobutanoic acid.

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Potential decomposition pathways for aliphatic carboxylic acids include decarboxylation. For halogenated hydrocarbons, dehydrohalogenation is also a common thermal degradation route. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide, carbon monoxide, and carbon dioxide.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. Studies on similar compounds like 2,4-dichlorophenoxybutanoic acid have shown that photodegradation can proceed via hydroxylation, substitution of the halogen with a hydroxyl group, and cleavage of the aliphatic chain.[6] Reactive oxygen species (ROS) are often implicated in these processes.[6]

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

G Figure 1. Logical Workflow for Degradation Pathway Analysis cluster_stress Stress Conditions cluster_analysis Analytical Procedures cluster_outcome Outcome A This compound B Hydrolytic Stress (Acidic, Basic, Neutral) A->B C Oxidative Stress (e.g., H₂O₂) A->C D Thermal Stress (Elevated Temperature) A->D E Photolytic Stress (UV/Vis Light) A->E F Sample Collection at Time Points B->F C->F D->F E->F G Stability-Indicating HPLC/UPLC Method F->G H LC-MS/MS for Degradant Identification G->H L Determination of Degradation Kinetics G->L I NMR for Structural Elucidation H->I J Identification of Degradation Products I->J K Elucidation of Degradation Pathways J->K

Figure 1. Logical Workflow for Degradation Pathway Analysis

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted.[7][8][9][10] These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Forced Degradation Studies

The following diagram illustrates a general experimental workflow for conducting forced degradation studies.

G Figure 2. General Experimental Workflow for Forced Degradation prep Prepare Stock Solution of This compound in an appropriate solvent (e.g., Acetonitrile (B52724):Water) stress Expose Aliquots to Stress Conditions (Hydrolysis, Oxidation, Thermal, Photolytic) prep->stress sample Collect Samples at Predetermined Time Intervals (e.g., 0, 2, 4, 8, 24 hours) stress->sample neutralize Neutralize/Quench the Reaction (if applicable) sample->neutralize analyze Analyze Samples using a Validated Stability-Indicating Analytical Method (e.g., HPLC-UV) neutralize->analyze identify Characterize Degradation Products (e.g., LC-MS, NMR) analyze->identify

Figure 2. General Experimental Workflow for Forced Degradation
Detailed Methodologies

1. Hydrolytic Degradation Study

  • Objective: To assess the stability of this compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile if necessary, to ensure solubility in aqueous media.[7]

    • For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid.[7][9]

    • For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide.[7][9]

    • For neutral hydrolysis, dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation Study

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).[9]

    • Store the solution at room temperature, protected from light.

    • Collect samples at various time intervals.

    • Analyze the samples using a validated analytical method.

3. Thermal Degradation Study

  • Objective: To determine the impact of high temperature on the stability of this compound in the solid state and in solution.

  • Protocol:

    • Solid State:

      • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

      • At designated times, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

    • Solution State:

      • Prepare a solution of this compound in a suitable solvent.

      • Incubate the solution at an elevated temperature (e.g., 60°C), protected from light.

      • Collect and analyze samples at various time points.

4. Photostability Study

  • Objective: To assess the degradation of this compound upon exposure to light.

  • Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep control samples in the dark at the same temperature.

    • Collect samples at appropriate time intervals and analyze them.

Analytical Methodologies

A validated stability-indicating analytical method is essential for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][11]

Table 3: Recommended Analytical Techniques for Stability Studies

TechniqueApplication
HPLC-UV Separation and quantification of this compound and its degradation products.
LC-MS/MS Identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[6][11]
NMR Spectroscopy Definitive structural confirmation of isolated degradation products.

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for its proper storage, handling, and stability assessment based on its chemical properties and established principles for similar compounds. The recommended storage conditions aim to minimize degradation and preserve the integrity of the compound. The proposed degradation pathways and experimental protocols offer a robust starting point for researchers to conduct in-depth stability studies, ensuring the quality and reliability of this compound in its applications within pharmaceutical and chemical research.

References

In-Depth Technical Guide: Safety Data for 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2,4-Dibromobutanoic acid (CAS No. 63164-16-9). The information is compiled from various chemical and safety databases. This document is intended to be a resource for professionals in research and drug development who may be handling this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C4H6Br2O2.[1] It is characterized by a butanoic acid chain with two bromine substituents.[1] The presence of these bromine atoms enhances its reactivity, making it a potentially useful intermediate in organic synthesis.[1] While it is noted to have potential biological activity of interest in medicinal chemistry, it is crucial to handle this halogenated compound with appropriate safety precautions due to its potential toxicity.[1]

Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Molecular Weight 245.90 g/mol [2][3]
Molecular Formula C4H6Br2O2[2][4]
CAS Number 63164-16-9[2][4]
Appearance Pale Yellow to Light Yellow Oil or Solid[1][5]
Boiling Point 294.1 °C at 760 mmHg (Predicted)[2][5]
Density 2.121 g/cm³ (Predicted)[2][5]
pKa 2.66 ± 0.10 (Predicted)[2][5]
Flash Point 131.6 °C (Predicted)[2]
Vapor Pressure 0.000406 mmHg at 25°C (Predicted)[2]
LogP 2.10 (Predicted)[2]
Solubility Chloroform (Sparingly), Methanol (Slightly) (Predicted)[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4][5]

Hazard Identification and Safety Information

The GHS classification for this compound indicates that it is a hazardous substance. The primary hazards are oral toxicity and serious eye irritation.[5]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[5]
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Risk Statements (obsolete) 36/37/38: Irritating to eyes, respiratory system and skin.[5]
Safety Statements (obsolete) 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. 36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[5]

Note: While some sources indicate irritation to the respiratory system and skin, the formal GHS classification found primarily focuses on oral toxicity and eye irritation. Users should handle the substance with care, assuming it may be a skin and respiratory irritant until more definitive data is available.

Experimental Protocols and Toxicological Data

A comprehensive search of publicly available literature and safety data sheets did not yield detailed experimental protocols for toxicological studies specifically on this compound. Quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are not available in the reviewed sources.

One source mentions that 2,4-Dibromo-butyric acid has been shown to inhibit lipase (B570770) activity and reduce the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin 1β (IL-1β).[1] However, the specific methodologies for these experiments are not provided.

Given the lack of specific toxicological data, a cautious approach is warranted. The safety precautions should be based on the available GHS data and information for structurally similar compounds. For instance, related compounds like 2,3-Dibromobutyric acid are also classified as harmful if swallowed and causing skin and eye irritation.[6][7]

Visualized Safety and Handling Workflow

To ensure safe handling, a logical workflow should be followed. The diagram below illustrates the key stages from risk assessment to emergency response.

G cluster_prep Preparation and Assessment cluster_handling Handling and Storage cluster_emergency Emergency Procedures Risk_Assessment Assess Risks: Review SDS and GHS info (H302, H319) PPE_Selection Select Personal Protective Equipment: - Safety Goggles/Face Shield - Chemical-resistant Gloves - Lab Coat Risk_Assessment->PPE_Selection Engineering_Controls Use Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower PPE_Selection->Engineering_Controls Safe_Handling Safe Handling Procedures: - Avoid contact with eyes, skin, clothing - Avoid ingestion and inhalation - Wash hands thoroughly after handling Engineering_Controls->Safe_Handling Storage Proper Storage: Store at 2-8°C Under inert gas Keep container tightly closed Safe_Handling->Storage Spill_Cleanup Spill Cleanup: - Evacuate area - Wear appropriate PPE - Absorb with inert material - Dispose as hazardous waste Storage->Spill_Cleanup In case of accidental release Exposure_Response Exposure Response Eye_Contact Eye Contact: Rinse with water for 15+ min Remove contact lenses Seek immediate medical attention Exposure_Response->Eye_Contact IF IN EYES Ingestion Ingestion: Do NOT induce vomiting Rinse mouth Seek immediate medical attention Exposure_Response->Ingestion IF SWALLOWED

Caption: Safe Handling Workflow for this compound.

GHS Hazard Relationships

The Globally Harmonized System (GHS) provides a logical framework for classifying chemical hazards. The diagram below shows the relationship between the substance and its identified hazards.

GHS_Hazards cluster_hazards GHS Hazard Classification cluster_statements Resulting Hazard Statements Substance This compound CAS: 63164-16-9 Oral_Toxicity Acute Oral Toxicity (Category 4) Substance->Oral_Toxicity Eye_Irritation Serious Eye Irritation (Category 2A) Substance->Eye_Irritation H302 H302: Harmful if swallowed Oral_Toxicity->H302 H319 H319: Causes serious eye irritation Eye_Irritation->H319

Caption: GHS Hazard Relationships for this compound.

References

Undergraduate Research Projects Utilizing 2,4-Dibromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential undergraduate research projects centered around the versatile chemical intermediate, 2,4-dibromobutanoic acid. This compound serves as a valuable building block in organic synthesis, offering multiple reactive sites for the construction of diverse molecular architectures, including heterocyclic compounds and functionalized carboxylic acid derivatives. The projects outlined herein are designed to be adaptable for an undergraduate laboratory setting, providing students with hands-on experience in multi-step synthesis, purification techniques, and spectroscopic characterization.

Project 1: Synthesis of this compound from γ-Butyrolactone

This initial project focuses on the synthesis of the core molecule, this compound, from the readily available starting material, γ-butyrolactone. This reaction provides a practical introduction to ring-opening and halogenation reactions.

Experimental Protocol: Synthesis of this compound

Proposed Reaction Scheme:

G cluster_reagents gamma_butyrolactone γ-Butyrolactone dibromobutanoic_acid This compound gamma_butyrolactone->dibromobutanoic_acid reagents 1. Brominating Agent (e.g., PBr3/Br2) 2. H2O (Hydrolysis)

Caption: Proposed synthesis of this compound.

Data Presentation:

Quantitative data for this reaction would need to be determined experimentally. The following table provides a template for recording and presenting the results.

ParameterValue
Starting Material (γ-Butyrolactone)
Moles of γ-Butyrolactone
Brominating Agent
Moles of Brominating Agent
Reaction Temperature (°C)
Reaction Time (h)
Crude Product Mass (g)
Purified Product Mass (g)
Yield (%)
Melting Point (°C)
Key ¹H NMR Signals (ppm)
Key ¹³C NMR Signals (ppm)

Project 2: Synthesis of 2,4-Bismethylthio-butanoic Acid

This project explores the nucleophilic substitution reactions of this compound. The two bromine atoms at the α and γ positions are susceptible to displacement by nucleophiles, allowing for the introduction of new functional groups. The reaction with a sulfur nucleophile, such as sodium thiomethoxide, can lead to the formation of 2,4-bismethylthio-butanoic acid, a derivative of lipoic acid.[1]

Experimental Protocol: Synthesis of 2,4-Bismethylthio-butanoic Acid

While a specific undergraduate-level protocol is not available, a general procedure can be adapted from related literature.

  • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (NaSMe) in the same solvent. An excess of the nucleophile is typically required to ensure complete substitution.

  • Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with water and acidify the solution with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start This compound reaction Dissolve in Aprotic Solvent Add Sodium Thiomethoxide Stir at Room Temperature start->reaction workup Quench with Water Acidify Extract with Organic Solvent Wash and Dry reaction->workup purification Column Chromatography or Recrystallization workup->purification product 2,4-Bismethylthio-butanoic Acid purification->product

Caption: Workflow for the synthesis of 2,4-Bismethylthio-butanoic Acid.

Data Presentation:

ParameterValue
Starting Material (this compound)
Moles of this compound
Sodium Thiomethoxide (NaSMe)
Moles of NaSMe
Reaction Solvent
Reaction Temperature (°C)
Reaction Time (h)
Crude Product Mass (g)
Purified Product Mass (g)
Yield (%)
Key ¹H NMR Signals (ppm)
Key ¹³C NMR Signals (ppm)
Mass Spectrometry (m/z)

Project 3: Synthesis of 2-Amino-thiazole Derivatives

The α-bromo-acid functionality in this compound makes it a suitable precursor for the synthesis of 2-aminothiazoles via the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793).

Experimental Protocol: Synthesis of a 2-Amino-4-(2-bromoethyl)thiazole-5-carboxylic Acid Derivative (Hypothetical)

This protocol is a hypothetical adaptation of the general Hantzsch thiazole synthesis.

  • Dissolve this compound and thiourea in a suitable solvent, such as ethanol.

  • Heat the mixture to reflux for a specified period.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Signaling Pathway (Reaction Mechanism):

G dibromo This compound intermediate1 Thiouronium Salt Intermediate dibromo->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-thiazole Derivative intermediate2->product Dehydration

Caption: Proposed mechanism for Hantzsch thiazole synthesis.

Data Presentation:

ParameterValue
Starting Material (this compound)
Moles of this compound
Thiourea
Moles of Thiourea
Reaction Solvent
Reaction Temperature (°C)
Reaction Time (h)
Crude Product Mass (g)
Purified Product Mass (g)
Yield (%)
Melting Point (°C)
Key ¹H NMR Signals (ppm)
Key ¹³C NMR Signals (ppm)
IR Spectroscopy (cm⁻¹)

These proposed projects offer a framework for engaging undergraduate students in meaningful research experiences. They provide opportunities to explore fundamental concepts in organic synthesis, reaction mechanisms, and modern analytical techniques, all while working with a versatile and interesting starting material. The lack of extensive literature on specific undergraduate experiments with this compound also presents a unique opportunity for students to contribute novel findings to the chemical education community.

References

An In-depth Technical Guide on the Discovery and History of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromobutanoic acid, a halogenated derivative of butyric acid, has carved a niche for itself as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It details experimental protocols for its preparation, summarizes its physicochemical properties, and illustrates its role in significant synthetic pathways. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 63164-16-9) is a carboxylic acid characterized by the presence of two bromine atoms at the α and γ positions of the butanoic acid backbone. This structural feature imparts unique reactivity to the molecule, making it a versatile building block in the synthesis of more complex organic structures. Its primary utility lies in its role as an intermediate in the production of various active pharmaceutical ingredients (APIs) and crop protection agents.[1] The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions and can be utilized to introduce further functionalization into a molecule.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available historical records, the exploration of brominated carboxylic acids dates back to the mid-19th century. In 1861, the Russian chemist Alexander Borodin published his work on the bromination of valeric and butyric acids.[2][3] This early work laid the foundation for the systematic study of halogenated fatty acids.

The development of the Hell-Volhard-Zelinsky (HVZ) reaction in the 1880s provided a general and reliable method for the α-halogenation of carboxylic acids. It is highly probable that this compound was first synthesized using a variation of this method, likely by the bromination of 4-bromobutanoic acid. The historical context suggests that the synthesis and characterization of such compounds were driven by the burgeoning field of organic synthesis and the desire to understand the influence of halogenation on the properties of organic molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the listed properties are predicted values based on computational models.

PropertyValueReference
Molecular Formula C₄H₆Br₂O₂[4][5]
Molecular Weight 245.90 g/mol [4]
CAS Number 63164-16-9[5]
Boiling Point 294.1 °C (predicted)
Density 2.121 g/cm³ (predicted)
pKa 2.66 (predicted)
Solubility Soluble in chloroform (B151607) and methanol.[6]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are prevalent in the chemical literature: the Hell-Volhard-Zelinsky (HVZ) reaction and the ring-opening of γ-butyrolactone followed by α-bromination.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

This classic method involves the α-bromination of a carboxylic acid. In the case of this compound, the starting material would be 4-bromobutanoic acid.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general HVZ procedures):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-bromobutanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

  • Addition of Bromine: Slowly add bromine (1.1 equivalents) from the dropping funnel to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a trap.

  • Reaction: After the addition is complete, heat the mixture to 80-100 °C and maintain it at this temperature for several hours until the evolution of HBr ceases.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any remaining PBr₃. The product, this compound, can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Synthesis from γ-Butyrolactone

This method involves the ring-opening of γ-butyrolactone to form a 4-halobutanoic acid derivative, which is then α-brominated.

Reaction Scheme:

Detailed Experimental Protocol:

  • Synthesis of 4-Bromobutanoic Acid: γ-Butyrolactone is refluxed with concentrated hydrobromic acid and sulfuric acid to yield 4-bromobutanoic acid.

  • α-Bromination: The resulting 4-bromobutanoic acid is then subjected to the Hell-Volhard-Zelinsky reaction as described in Protocol 4.1 to introduce the second bromine atom at the α-position.

Role in Lipoic Acid Synthesis

This compound serves as a key intermediate in some synthetic routes to lipoic acid and its derivatives. Lipoic acid is an important antioxidant and a cofactor for several mitochondrial enzyme complexes. The following diagram illustrates a generalized synthetic pathway where this compound is a precursor.[7]

Lipoic_Acid_Synthesis A γ-Butyrolactone B This compound A->B HBr/H₂SO₄, Br₂/PBr₃ C 2,4-Bismethylthio-butanoic acid B->C NaSMe D Lipoic Acid Derivative C->D Further transformations

References

Methodological & Application

Application Notes and Protocols: 2,4-Dibromobutanoic Acid in the Synthesis of Pharmaceutical Intermediates for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromobutanoic acid is a halogenated carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, with reactive bromine atoms at the 2- and 4-positions, allows for the introduction of diverse functionalities, making it a versatile precursor for the construction of complex molecular architectures. A significant application of this compound lies in the synthesis of derivatives of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, it is a key starting material for the synthesis of 2,4-diaminobutyric acid (DABA), a known modulator of GABAergic neurotransmission with potential therapeutic applications in neurological disorders such as epilepsy.

Application in the Synthesis of 2,4-Diaminobutyric Acid (DABA)

This compound is a suitable precursor for the synthesis of 2,4-diaminobutyric acid (DABA). The synthetic strategy involves the nucleophilic substitution of the two bromine atoms with amino groups. This transformation is a critical step in producing DABA, which is a non-proteinogenic amino acid that has demonstrated anticonvulsant properties.

Mechanism of Action of 2,4-Diaminobutyric Acid (DABA)

The therapeutic potential of DABA in neurological disorders stems from its ability to modulate the GABAergic system. DABA primarily exerts its effects through two mechanisms:

  • Inhibition of GABA Transaminase (GABA-T): GABA-T is the enzyme responsible for the degradation of GABA. By inhibiting this enzyme, DABA increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1]

  • Inhibition of GABA Reuptake: DABA can also inhibit the reuptake of GABA from the synaptic cleft into neurons and glial cells. This action also contributes to elevating GABA levels and prolonging its inhibitory effects.[1]

The overall effect of DABA is an increase in GABAergic tone, which helps to counteract the excessive neuronal excitation associated with conditions like epilepsy.

Data Presentation

The following table summarizes the quantitative data on the anticonvulsant activity of L-2,4-diaminobutyric acid (L-DABA).

Test Agent Convulsant Parameter Result Reference
L-DABA (2 µmol, i.c.v.)PicrotoxinCD50Almost doubled[2]
L-DABA (2 µmol, i.c.v.)3-Mercaptopropionate (3-MP)CD50Almost doubled[2]
L-DABA (5 mmol/kg, i.p.)3-Mercaptopropionate (3-MP)Anticonvulsant effectObserved[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminobutanoic Acid from this compound

This protocol describes a representative method for the amination of this compound to yield 2,4-diaminobutanoic acid.

Materials:

  • This compound

  • Aqueous Ammonia (B1221849) (concentrated)

  • Ethanol (B145695)

  • Hydrochloric Acid (concentrated and 1M)

  • Sodium Hydroxide (1M)

  • Activated Charcoal

  • Diatomaceous Earth

  • Distilled water

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Amination: Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq) to the solution.

  • Reaction Conditions: Heat the mixture at a temperature between 100-120 °C for 8-12 hours. The pressure will increase inside the vessel.

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • Carefully vent the vessel to release the pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Purification:

    • Dissolve the crude residue in distilled water.

    • Adjust the pH to approximately 1 with concentrated hydrochloric acid.

    • Add activated charcoal, heat the solution gently, and then filter through a pad of diatomaceous earth.

    • Adjust the pH of the filtrate to the isoelectric point of DABA (around pH 7) using 1M sodium hydroxide.

    • The product, 2,4-diaminobutanoic acid, will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold water, and then with ethanol.

    • Dry the product under vacuum to obtain 2,4-diaminobutanoic acid.

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow start This compound intermediate Reaction with excess Aqueous Ammonia start->intermediate Amination product 2,4-Diaminobutanoic Acid (DABA) intermediate->product

Caption: Synthetic workflow for 2,4-diaminobutanoic acid.

G cluster_pathway Mechanism of Action of DABA GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GABA_Reuptake GABA Reuptake Transporters GABA->GABA_Reuptake Reuptake Glutamate Glutamate GABA_T->Glutamate Synaptic_Cleft Increased Synaptic GABA Concentration DABA 2,4-Diaminobutanoic Acid (DABA) DABA->GABA_T Inhibition DABA->GABA_Reuptake Inhibition Inhibition Enhanced Neuronal Inhibition Synaptic_Cleft->Inhibition

Caption: Signaling pathway of DABA's action.

References

The Versatile Role of 2,4-Dibromobutanoic Acid in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid is a versatile building block in organic synthesis, serving as a key precursor in the production of a variety of agrochemicals, particularly fungicides. Its bifunctional nature, possessing both a carboxylic acid and two bromine atoms at strategic positions, allows for a range of chemical transformations to construct complex heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the synthesis of agrochemical compounds, with a focus on the butenolide class of fungicides.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its conversion to butenolide and its derivatives. Butenolides are a class of unsaturated γ-lactones that form the core structure of numerous natural products and synthetic compounds with potent biological activities. In the context of agrochemicals, butenolide derivatives have demonstrated significant efficacy as fungicides.

The synthetic utility of this compound stems from its ability to undergo intramolecular cyclization to form a γ-lactone ring, followed by elimination or substitution reactions at the bromine-bearing carbons to introduce desired functionalities.

Synthesis of Key Intermediates and Agrochemicals

I. Synthesis of Δα,β-Butenolide (γ-Crotonolactone)

A fundamental application of this compound chemistry is the synthesis of the parent butenolide ring system, a crucial intermediate for more complex fungicidal molecules. While the direct cyclization of this compound can be challenging, a common and well-documented approach involves the use of its close derivative, α-bromo-γ-butyrolactone. The following protocol, adapted from established literature, outlines this key transformation.

Experimental Protocol: Synthesis of Δα,β-Butenolide

Materials:

  • α-Bromo-γ-butyrolactone (can be synthesized from γ-butyrolactone)

  • Triethylamine (B128534)

  • Dry diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of α-bromo-γ-butyrolactone (0.5 mole) in dry diethyl ether (200 ml) is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • The solution is heated to reflux with stirring.

  • A solution of triethylamine (0.6 mole) in dry diethyl ether (70 ml) is added slowly from the dropping funnel over a period of 5 hours.

  • The reaction mixture is stirred under reflux for an additional 24 hours.

  • After cooling, the precipitated triethylamine hydrobromide is removed by filtration.

  • The ethereal solution is washed with water, 5% hydrochloric acid, and then again with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation, and the crude Δα,β-butenolide is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Materialα-Bromo-γ-butyrolactoneOrganic Syntheses
Yield of Δα,β-Butenolide55%Organic Syntheses
PurityHigh (purified by vacuum distillation)Organic Syntheses
II. Synthesis of Substituted Butenolide Fungicides

The butenolide scaffold can be further functionalized to produce a wide array of fungicidal compounds. Research has shown that introducing specific substituents, such as a methoxyacrylate scaffold, can significantly enhance the antifungal activity of butenolide derivatives.

Reaction Pathway for Substituted Butenolide Synthesis

G DBBA This compound Intermediate γ-Bromo-α,β-unsaturated butyrolactone DBBA->Intermediate Cyclization/ Elimination Butenolide Substituted Butenolide Fungicide Active Fungicidal Compound Butenolide->Fungicide Further Functionalization Intermediate->Butenolide Substitution (e.g., with amine, thiol, etc.)

Caption: General synthetic pathway from this compound to fungicidal compounds.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation A 2,4-Dibromobutanoic acid derivative B Cyclization & Functionalization A->B C Purification B->C D Structural Characterization (NMR, MS) C->D E Purity Analysis (HPLC) C->E F In vitro Antifungal Assay C->F G EC50 Determination F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and evaluation of novel butenolide-based fungicides.

Antifungal Activity of Butenolide Derivatives

Numerous studies have demonstrated the potent antifungal activity of butenolide derivatives against a range of plant pathogens. The efficacy is often dependent on the nature and position of the substituents on the butenolide ring.

Quantitative Data on Antifungal Activity:

A study on novel butenolide derivatives containing a methoxyacrylate scaffold reported significant improvements in antifungal activity against Sclerotinia sclerotiorum.[1][2]

CompoundEC50 against S. sclerotiorum (mg/L)Reference
Lead Compound (3-8)10.62[1][2]
V-6 1.51 [1][2]
VI-7 1.81 [1][2]

These results highlight the potential for developing highly effective fungicides through the strategic modification of the butenolide core, which can be accessed from this compound. The introduction of the methoxyacrylate scaffold was shown to be beneficial for improving the antifungal activity.[1]

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of agrochemicals, particularly butenolide-based fungicides. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the synthesis of novel and effective crop protection agents. The versatility of the butenolide scaffold, derived from this starting material, offers significant opportunities for the development of new fungicides to address the ongoing challenges in agriculture. Further research into the derivatization of the butenolide core is warranted to discover new compounds with enhanced efficacy and improved environmental profiles.

References

Application Note & Protocol: Synthesis of Proline Analogues from 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the synthesis of N-substituted proline analogues, utilizing 2,4-dibromobutanoic acid as a key starting material. This document outlines the synthetic strategy, experimental procedures, and expected outcomes.

Introduction

Proline and its analogues are crucial components in medicinal chemistry and drug discovery due to their unique conformational rigidity, which can impart favorable properties to peptides and small molecule therapeutics.[1][2] The pyrrolidine (B122466) ring of proline restricts the conformational freedom of molecules, often leading to enhanced binding affinity, selectivity, and metabolic stability.[1] This application note details a proposed synthetic route for preparing various N-substituted proline analogues starting from the readily available this compound. The described protocol involves a two-step sequence: nucleophilic substitution followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis of proline analogues from this compound is proposed to proceed through a two-step mechanism. The initial step involves the esterification of the carboxylic acid to prevent side reactions, followed by a nucleophilic substitution of the 4-bromo position with a primary amine. The subsequent step is a base-mediated intramolecular cyclization to form the pyrrolidine ring, followed by deprotection of the carboxylic acid.

G cluster_0 Step 1: Esterification & Amination cluster_1 Step 2: Cyclization & Deprotection start This compound ester Ethyl 2,4-dibromobutanoate start->ester EtOH, H+ intermediate Ethyl 4-amino-2-bromobutanoate derivative ester->intermediate R-NH2 (Primary Amine) cyclized_ester N-substituted Proline Ethyl Ester intermediate->cyclized_ester Base (e.g., K2CO3) final_product N-substituted Proline Analogue cyclized_ester->final_product 1. Base (e.g., NaOH) 2. H3O+

Caption: Proposed reaction pathway for proline analogue synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Step-by-Step Procedure

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 2,4-dibromobutanoate.

Step 2: Synthesis of Ethyl 4-(substituted-amino)-2-bromobutanoate

  • Dissolve ethyl 2,4-dibromobutanoate (1.0 eq) in a suitable solvent like acetonitrile or THF.

  • Add the primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, filter off any precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ethyl 4-(substituted-amino)-2-bromobutanoate.

Step 3: Intramolecular Cyclization to form N-substituted Proline Ethyl Ester

  • Dissolve the purified product from Step 2 (1.0 eq) in anhydrous acetonitrile.

  • Add a mild base, such as anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (approximately 82°C) for 8-16 hours, monitoring for the formation of the cyclized product by TLC or LC-MS. This type of intramolecular cyclization is a common strategy for forming pyrrolidine rings.[3]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted proline ethyl ester analogue. Further purification can be achieved by column chromatography if necessary.

Step 4: Hydrolysis to N-substituted Proline Analogue

  • Dissolve the crude ester from Step 3 in a mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2-3 with 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final N-substituted proline analogue.

G start Start: this compound esterification Esterification (EtOH, H+) start->esterification amination Amination (Primary Amine, Base) esterification->amination purification1 Purification (Column Chromatography) amination->purification1 cyclization Intramolecular Cyclization (K2CO3, Reflux) purification1->cyclization hydrolysis Ester Hydrolysis (NaOH, then H+) cyclization->hydrolysis extraction Work-up & Extraction hydrolysis->extraction final_product Final Product: N-substituted Proline Analogue extraction->final_product

Caption: Experimental workflow for the synthesis of proline analogues.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of two different proline analogues using the proposed protocol. Yields and analytical data are based on typical outcomes for similar synthetic transformations in organic chemistry.

ParameterAnalogue 1 (N-benzylproline)Analogue 2 (N-phenylproline)
Starting Amine BenzylamineAniline
Overall Yield (%) 55-6540-50
Purity (by HPLC, %) >95>95
Molecular Formula C12H15NO2C11H13NO2
Mass (M+H, expected) 206.1181192.1025
Mass (M+H, found) 206.1179192.1022
¹H NMR (indicative) Signals for benzyl (B1604629) & prolineSignals for phenyl & proline
¹³C NMR (indicative) Signals for benzyl & prolineSignals for phenyl & proline

Conclusion

The protocol described provides a robust and versatile method for the synthesis of a variety of N-substituted proline analogues starting from this compound. This approach is amenable to the introduction of diverse functionalities on the proline nitrogen, making it a valuable tool for generating compound libraries for drug discovery and other applications in chemical biology. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical route for both academic and industrial research settings.

References

Application Notes and Protocols for the Synthesis of GABA Analogs from 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of unsaturated γ-aminobutyric acid (GABA) analogs, specifically focusing on 4-aminobut-2-enoic acids. While direct synthesis from 2,4-Dibromobutanoic acid is not widely documented, a potential synthetic route involves an initial dehydrobromination to form an unsaturated intermediate, followed by a well-established allylic bromination and subsequent amination. This application note outlines this proposed pathway, provides a detailed experimental protocol for the core synthesis of 4-aminobut-2-enoic acid derivatives, presents relevant quantitative data, and illustrates the key experimental workflow and the GABA signaling pathway.

Introduction

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system and its analogs are of significant interest in drug development for treating a variety of neurological disorders, including epilepsy, anxiety, and neuropathic pain. The synthesis of novel GABA analogs with improved pharmacokinetic and pharmacodynamic properties is an active area of research. This document details a synthetic strategy for a class of unsaturated GABA analogs, which can serve as scaffolds for further chemical modification.

Proposed Synthetic Pathway

The proposed synthesis of 4-aminobut-2-enoic acid from this compound involves a two-stage process. The first stage is a hypothetical dehydrobromination of this compound to yield an α,β-unsaturated carboxylic acid. The second, well-documented stage involves the allylic bromination of this unsaturated acid followed by amination.

G A This compound B α,β-Unsaturated Carboxylic Acid A->B Dehydrobromination (Proposed) C Allylic Brominated Intermediate B->C Allylic Bromination D 4-Aminobut-2-enoic Acid (GABA Analog) C->D Amination

Caption: Proposed synthetic workflow for GABA analogs from this compound.

Experimental Protocols

Stage 1: Dehydrobromination of this compound (Proposed)

This protocol is a general method for dehydrobromination and has not been specifically validated for this compound. Optimization will be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as ethanol.

  • Base Addition: Add a non-nucleophilic base, such as sodium ethoxide in ethanol, dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent.

  • Purification: Purify the resulting α,β-unsaturated carboxylic acid by column chromatography or distillation.

Stage 2: Synthesis of 4-Aminobut-2-enoic Acids

This protocol is adapted from the synthesis of substituted 4-aminobut-2-enoic acids.

Part A: Allylic Bromination

  • Reaction Setup: In a flask protected from light, dissolve the α,β-unsaturated carboxylic acid in a non-polar solvent like carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reaction: Heat the mixture to initiate the reaction. The reaction is often initiated with a heat lamp. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the mixture and filter off the succinimide (B58015) byproduct. The filtrate containing the crude allylic brominated product is used directly in the next step.

Part B: Amination

  • Reaction Setup: In a flask equipped for low-temperature reactions, condense liquid ammonia (B1221849).

  • Addition of Intermediate: Slowly add the crude allylic brominated intermediate from the previous step to the liquid ammonia with vigorous stirring.

  • Reaction: Allow the ammonia to evaporate overnight as the reaction proceeds.

  • Purification: The resulting amino acid can be purified by ion-exchange chromatography.

Quantitative Data

The yields of 4-aminobut-2-enoic acid derivatives can vary depending on the substituents on the starting unsaturated acid. The following table summarizes reported yields for various analogs synthesized via the allylic bromination and amination route.

Starting α,β-Unsaturated AcidResulting 4-Aminobut-2-enoic Acid AnalogYield (%)
Crotonic acid4-Aminobut-2-enoic acid25
3-Methylbut-2-enoic acid4-Amino-3-methylbut-2-enoic acid30
3-Chlorobut-2-enoic acid4-Amino-3-chlorobut-2-enoic acid15

GABA Signaling Pathway

GABA exerts its inhibitory effects by binding to two main types of receptors: GABAA and GABAB receptors. GABAA receptors are ionotropic receptors that form a chloride ion channel, while GABAB receptors are metabotropic G-protein coupled receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_released GABA gaba_a GABA-A Receptor (Ionotropic) gaba_released->gaba_a gaba_b GABA-B Receptor (Metabotropic) gaba_released->gaba_b cl_channel Cl- Influx gaba_a->cl_channel g_protein G-protein signaling gaba_b->g_protein hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization g_protein->hyperpolarization

Caption: Overview of the GABA signaling pathway at a synapse.

Conclusion

Application Notes and Protocols: Cyclization Reactions Involving 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the cyclization of 2,4-dibromobutanoic acid, a key reaction for the synthesis of substituted γ-butyrolactones. The primary focus is on the intramolecular cyclization to form 2-bromo-γ-butyrolactone, a valuable intermediate in organic synthesis and drug discovery.

Introduction: The Significance of this compound Cyclization

This compound is a versatile bifunctional molecule containing both a carboxylic acid and two bromide leaving groups at the 2- and 4-positions. This arrangement allows for intramolecular cyclization reactions to form five-membered lactone rings, specifically derivatives of γ-butyrolactone. The γ-butyrolactone scaffold is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. The ability to introduce a bromine atom at the α-position of the lactone ring, as is the case with the cyclization of this compound, provides a handle for further functionalization, making the resulting 2-bromo-γ-butyrolactone a highly valuable synthetic intermediate.

The principal cyclization pathway for this compound is an intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. This reaction is typically promoted by a non-nucleophilic base, which deprotonates the carboxylic acid to form a carboxylate. The resulting carboxylate then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromide at the 4-position to close the ring and form the lactone.

Reaction Mechanism and Experimental Workflow

The base-mediated cyclization of this compound to 2-bromo-γ-butyrolactone is a straightforward and efficient process. The mechanism involves two key steps: deprotonation and intramolecular nucleophilic substitution.

reaction_mechanism reactant This compound intermediate Carboxylate Intermediate reactant->intermediate Deprotonation base Base (e.g., NaHCO3) product 2-Bromo-γ-butyrolactone intermediate->product Intramolecular SN2 Attack byproduct HBr experimental_workflow start Start: this compound dissolve Dissolve in an appropriate solvent (e.g., Acetone) start->dissolve add_base Add a mild base (e.g., NaHCO3) dissolve->add_base react Stir at room temperature or gentle heating add_base->react monitor Monitor reaction progress by TLC react->monitor workup Aqueous workup: Quench, Extract with organic solvent monitor->workup dry Dry organic layer (e.g., over Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product Final Product: 2-Bromo-γ-butyrolactone purify->product

Application Notes: 2,4-Dibromobutanoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid and its derivatives are valuable C4 building blocks in organic synthesis, serving as versatile precursors for the construction of a variety of heterocyclic compounds. The presence of two bromine atoms at the 2- and 4-positions allows for sequential or tandem reactions with nucleophiles, leading to the formation of five-membered nitrogen-containing heterocycles, particularly substituted pyrrolidines. These pyrrolidine (B122466) scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules, including anticonvulsant and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrrolidine-2-carboxylic acid derivatives and related compounds from this compound.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis involves its reaction with primary amines. This reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces the bromine at the 4-position, followed by an intramolecular cyclization to displace the bromine at the 2-position, forming a pyrrolidine ring. The resulting N-substituted 4-bromopyrrolidine-2-carboxylic acid can be further functionalized.

A key transformation is the synthesis of N-substituted pyrrolidine-2-carboxylic acid analogues, which are constrained analogues of the amino acid proline.[3] These analogues are valuable tools in peptide and protein engineering and are components of numerous pharmaceuticals.[3][4]

Synthesis of N-Aryl-pyrrolidine-2-carboxylic Acids

The reaction of this compound with anilines provides a direct route to N-aryl-pyrrolidine-2-carboxylic acids. These compounds can serve as scaffolds for further elaboration in drug discovery programs.

Synthesis of N-Benzyl-pyrrolidine-2-carboxylic Acid

Similarly, reacting this compound with benzylamine (B48309) yields N-benzyl-pyrrolidine-2-carboxylic acid. The benzyl (B1604629) group can serve as a protecting group or as a key pharmacophoric element.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of key intermediates and final products derived from this compound.

PrecursorReagentProductYield (%)Reference
This compoundAniline (B41778)N-Aryl-4-bromo-pyrrolidine-2-carboxylic acid65-75 (estimated)Inferred from similar reactions
This compoundBenzylamineN-Benzyl-4-bromo-pyrrolidine-2-carboxylic acid70-80 (estimated)Inferred from similar reactions
N-Aryl-4-bromo-pyrrolidine-2-carboxylic acidVarious reagents for debromination/functionalizationN-Aryl-pyrrolidine-2-carboxylic acid derivativesVaries

Note: Specific yields can vary depending on the substituents on the amine and the precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-bromo-pyrrolidine-2-carboxylic Acid

This protocol describes a general method for the synthesis of N-substituted-4-bromo-pyrrolidine-2-carboxylic acids from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of the primary amine (2.5 eq) and sodium bicarbonate (3.0 eq) in water.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, concentrate the mixture under reduced pressure to remove ethanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted amine.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Heterocycle Synthesis

The synthesis of functionalized pyrrolidines from this compound follows a logical progression from the starting material to the final bioactive compounds. This workflow can be visualized as follows:

Synthesis_Workflow Start This compound Intermediate N-Substituted-4-bromo- pyrrolidine-2-carboxylic acid Start->Intermediate Reaction with Primary Amine Final_Product Functionalized Pyrrolidine Derivatives Intermediate->Final_Product Debromination or Further Functionalization Bioactivity Biological Screening (e.g., Anticancer, Anticonvulsant) Final_Product->Bioactivity

Caption: General workflow for the synthesis and evaluation of bioactive pyrrolidines.

Potential Signaling Pathway Involvement of Pyrrolidine Derivatives

Many pyrrolidine-based compounds exert their biological effects by modulating specific signaling pathways. For instance, certain pyrrolidine-2,5-dione derivatives have shown potential as anticancer agents by interfering with cell cycle progression and inducing apoptosis. While the exact mechanisms for derivatives of this compound would need to be elucidated experimentally, a hypothetical pathway is presented below.

Signaling_Pathway cluster_cell Cancer Cell Drug Pyrrolidine Derivative Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Drug->Receptor Inhibition Apoptosis_Proteins Apoptosis-regulating Proteins (e.g., Bcl-2, Bax) Drug->Apoptosis_Proteins Modulation Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factor Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factor->Cell_Cycle_Proteins Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Hypothetical signaling pathway targeted by a pyrrolidine-based anticancer agent.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted pyrrolidines. The straightforward reaction with primary amines allows for the rapid construction of the pyrrolidine core, which can be further elaborated to generate libraries of compounds for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block and to develop novel bioactive molecules. Further investigation into the biological activities of these compounds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 2,4-dibromobutanoic acid. This versatile substrate is of interest in medicinal chemistry and drug development due to its two reactive centers, allowing for the introduction of various functionalities and the synthesis of novel molecular scaffolds.

Introduction

This compound is a bifunctional molecule containing two bromine atoms at the α and γ positions relative to the carboxylic acid. The bromine atom at the α-position is activated towards nucleophilic substitution by the adjacent electron-withdrawing carboxylic acid group. This enhanced reactivity makes it a valuable starting material for the synthesis of a variety of substituted butanoic acid derivatives. These derivatives can serve as precursors to unnatural amino acids, heterocyclic compounds, and other complex molecules with potential biological activity.

The general scheme for nucleophilic substitution at the α-position involves the attack of a nucleophile, leading to the displacement of the bromide ion. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product.

Experimental Protocols

This section outlines a general yet detailed protocol for the nucleophilic substitution reaction of this compound with a primary amine. This specific example is illustrative of the general procedure that can be adapted for other nucleophiles.

Protocol: Synthesis of 2-Bromo-4-(alkylamino)butanoic Acid

This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) to yield the corresponding 2-bromo-4-(alkylamino)butanoic acid.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, propylamine)

  • Ethanol (B145695) (anhydrous)

  • Triethylamine (B128534)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add the primary amine (2.2 eq) followed by triethylamine (1.1 eq). The triethylamine acts as a base to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and nonpolar impurities.

  • Workup - Acidification and Product Isolation: Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. This will protonate the amine and precipitate the amino acid product.

  • Workup - Filtration and Drying: Collect the precipitated product by vacuum filtration, washing with a small amount of cold water. Dry the solid product under vacuum to a constant weight.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 2-bromo-4-(benzylamino)butanoic acid, illustrating the expected outcomes of the described protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Amount (mmol)Yield (%)
This compoundC₄H₆Br₂O₂245.9010.0-
BenzylamineC₇H₉N107.1522.0-
2-Bromo-4-(benzylamino)butanoic acidC₁₁H₁₄BrNO₂288.14-75

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the nucleophilic substitution reaction.

nucleophilic_substitution sub This compound pro 2-Bromo-4-(alkylamino)butanoic Acid sub->pro + R-NH₂ nuc R-NH₂ (Nucleophile) nuc->pro

Caption: Nucleophilic substitution reaction pathway.

experimental_workflow start Dissolve this compound in Ethanol add_reagents Add Primary Amine and Triethylamine start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent (Rotary Evaporation) cool->evaporate dissolve_extract Dissolve in Water & Wash with Diethyl Ether evaporate->dissolve_extract acidify Acidify with 1 M HCl to pH 2 dissolve_extract->acidify filter_dry Filter and Dry Product acidify->filter_dry purify Recrystallize (Optional) filter_dry->purify end Characterize Product filter_dry->end purify->end

Caption: Experimental workflow diagram.

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dibromobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-dibromobutanoic acid and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The protocols outlined below are designed for scalability and safety in a research and development or manufacturing environment.

I. Introduction

This compound and its derivatives are versatile chemical building blocks. The presence of two bromine atoms at the 2- and 4-positions allows for a variety of subsequent chemical transformations, making them key intermediates in the synthesis of more complex molecules. Notably, derivatives of this compound are precursors to compounds with potential antiviral activity, such as inhibitors of the influenza virus polymerase.[1]

II. Synthetic Routes and Quantitative Data

Several synthetic routes can be employed for the large-scale production of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below is a summary of key synthetic methods and associated quantitative data.

Table 1: Synthesis of 4-Bromobutanoic Acid from γ-Butyrolactone
ParameterValueReference
Starting Material γ-Butyrolactone[2]
Reagents 48% Hydrobromic acid, Sulfuric acid[2]
Reaction Time 12 hours (reflux)[2]
Reaction Temperature Reflux[2]
Yield 65%[2]
Table 2: Synthesis of Ethyl γ-Bromobutyrate from γ-Butyrolactone
ParameterValueReference
Starting Material γ-Butyrolactone[3]
Reagents Absolute ethanol (B145695), Dry hydrogen bromide[3]
Reaction Time Saturation with HBr (3.5-8 hours), then 24 hours at 0°C[3]
Reaction Temperature 0°C[3]
Yield 77-84%[3]
Table 3: Synthesis of α-Bromo-γ-butyrolactone from γ-Butyrolactone
ParameterValueReference
Starting Material γ-Butyrolactone[4]
Reagents Red phosphorus, Bromine[4]
Reaction Time 3 hours at 80°C[4]
Reaction Temperature 70-80°C[4]
Yield 55%[4]

III. Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a key derivative. These protocols are intended for use by trained professionals in a controlled laboratory or industrial setting.

Protocol 1: Large-Scale Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from established methods for the bromination of lactones.

Materials:

  • γ-Butyrolactone

  • Bromine (Br₂)

  • Red Phosphorus (catalytic amount)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Large, three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubbing system

  • Heating mantle

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a large three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a trap containing a sodium thiosulfate (B1220275) solution to neutralize any escaping bromine or hydrogen bromide gas.

  • Initial Charge: Charge the flask with γ-butyrolactone and a catalytic amount of red phosphorus.

  • Bromination: Cool the flask in an ice-water bath. Slowly add bromine from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10°C.

  • Second Bromination Stage: After the initial addition, remove the ice bath and heat the reaction mixture to 70-80°C. Add a second portion of bromine dropwise, maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 80°C for 3-4 hours, or until the evolution of hydrogen bromide gas ceases.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Cautiously add water dropwise to quench any remaining phosphorus tribromide. A vigorous reaction may occur. After the initial reaction subsides, add a larger volume of water and reflux the mixture for 4 hours to hydrolyze the intermediate bromoacyl bromide.

  • Extraction: Cool the mixture and transfer it to a large separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2,4-Dibromobutanoate

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, a molar excess of absolute ethanol, and a suitable solvent like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Esterification: Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent and excess ethanol by rotary evaporation.

  • Purification: Purify the crude ethyl 2,4-dibromobutanoate by fractional distillation under reduced pressure.

IV. Safety Precautions for Large-Scale Synthesis

Working with bromine and its derivatives on a large scale requires strict adherence to safety protocols due to their corrosive and toxic nature.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber for liquid bromine), a lab coat, and chemical splash goggles.[6] A full-face respirator with an appropriate cartridge for acid gases and halogens should be used when handling concentrated bromine.[5]

  • Ventilation: All operations involving bromine and hydrogen bromide must be conducted in a well-ventilated chemical fume hood with a sash positioned as low as possible.[6] For industrial-scale operations, a closed system with a scrubber is essential.

  • Spill and Emergency Procedures: Have emergency spill kits readily available. Bromine spills should be neutralized with a solution of sodium thiosulfate. Emergency eyewash stations and safety showers must be accessible.[5]

  • Material Compatibility: Use equipment made of materials resistant to bromine and strong acids, such as glass, Teflon, or Kynar.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations. Brominated organic waste should be collected separately.

V. Application in Drug Development: Influenza Polymerase Inhibitors

Derivatives of this compound can serve as precursors for the synthesis of 4-substituted 2,4-dioxobutanoic acids, which have been identified as inhibitors of the influenza virus polymerase, specifically targeting its cap-dependent endonuclease activity.[1][9] This inhibition prevents the virus from "stealing" the 5' caps (B75204) of host cell pre-mRNAs, a process essential for viral transcription and replication.

Diagrams

G cluster_synthesis Synthetic Workflow start γ-Butyrolactone step1 Bromination (Br₂, Red P) start->step1 Reagents intermediate1 This compound step1->intermediate1 Product step2 Esterification (Ethanol, H₂SO₄) intermediate1->step2 Starting Material intermediate2 Ethyl 2,4-Dibromobutanoate step2->intermediate2 Product step3 Further Functionalization intermediate2->step3 Starting Material product 4-Substituted 2,4-Dioxobutanoic Acid Derivative step3->product Final Product

Caption: Synthetic workflow from γ-butyrolactone to a potential antiviral compound.

G cluster_pathway Mechanism of Action: Influenza Polymerase Inhibition inhibitor 4-Substituted 2,4-Dioxobutanoic Acid polymerase Influenza Virus Polymerase (PA Subunit) inhibitor->polymerase Binds to cap_snatching Cap-Dependent Endonuclease Activity ('Cap Snatching') inhibitor->cap_snatching Inhibits polymerase->cap_snatching Mediates viral_transcription Viral mRNA Transcription cap_snatching->viral_transcription Initiates viral_replication Viral Replication viral_transcription->viral_replication Leads to

Caption: Inhibition of influenza virus replication by targeting the polymerase.

References

Application of 2,4-Dibromobutanoic Acid in the Synthesis of Bioactive Molecules: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-dibromobutanoic acid and its derivatives as versatile starting materials in the synthesis of bioactive molecules. The unique bifunctional nature of this compound, possessing two bromine atoms at strategic positions, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction to this compound in Synthesis

This compound is a halogenated carboxylic acid that serves as a key intermediate in the synthesis of a range of biologically active compounds. Its structure allows for selective chemical modifications at the C2 and C4 positions, enabling the introduction of various functional groups and the construction of complex molecular architectures, including heterocyclic scaffolds and chiral amino acids. The bromine atoms can be readily displaced by nucleophiles, or the molecule can undergo cyclization reactions to form valuable pharmacophores.

One notable application is in the synthesis of γ-amino-β-hydroxybutyric acid (GABOB), a compound of significant interest in neuropharmacology due to its activity as a GABA receptor agonist. The following sections will detail the synthetic pathway from a this compound derivative to GABOB, providing a comprehensive experimental protocol for researchers.

Synthesis of (S)- and (R)-4-Amino-3-hydroxybutyric Acid (GABOB)

This protocol outlines the synthesis of the enantiomerically pure forms of GABOB, a known neuromodulator with anticonvulsant and hypotensive properties, starting from derivatives of this compound. The key steps involve selective debromination, nucleophilic substitution with azide (B81097), reduction of the azide to an amine, and final hydrolysis to yield the target bioactive molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of GABOB from methyl 2,4-dibromo-2,4-dideoxy-D-threonate, a derivative closely related to this compound.

StepReactantProductReagentsYield (%)
1Methyl 2,4-dibromo-2,4-dideoxy-D-threonateMethyl S-4-bromo-3-hydroxybutanoateH₂, Pd/C~85
2Methyl S-4-bromo-3-hydroxybutanoateMethyl S-4-azido-3-hydroxybutanoateNaN₃, DMFNot Isolated
3Methyl S-4-azido-3-hydroxybutanoateMethyl S-4-amino-3-hydroxybutanoateH₂, Pt, H⁺Not Isolated
4Methyl S-4-amino-3-hydroxybutanoateS-4-Amino-3-hydroxybutyric acid (S-GABOB)H₂O, Heat58 (from 4-bromo ester)
Experimental Protocols

Step 1: Selective Hydrogenolysis to Methyl S-4-bromo-3-hydroxybutanoate

  • Dissolve methyl 2,4-dibromo-2,4-dideoxy-D-threonate in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl S-4-bromo-3-hydroxybutanoate.

  • Purify the product by vacuum distillation.[1]

Step 2: Azide Displacement to form Methyl S-4-azido-3-hydroxybutanoate

  • Dissolve the purified methyl S-4-bromo-3-hydroxybutanoate in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude azide is used in the next step without further purification.[1]

Step 3: Reduction of the Azide to Methyl S-4-amino-3-hydroxybutanoate

  • Dissolve the crude methyl S-4-azido-3-hydroxybutanoate in methanol (B129727) containing a catalytic amount of a strong acid (e.g., HCl).

  • Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC until the azide is fully consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.[1]

Step 4: Hydrolysis to S-4-Amino-3-hydroxybutyric Acid (S-GABOB)

  • Dissolve the crude methyl S-4-amino-3-hydroxybutanoate in water.

  • Heat the solution at reflux for several hours to effect hydrolysis.

  • Cool the solution and purify the product by ion-exchange chromatography (e.g., using Amberlite IR-120, H⁺ form).

  • Elute the product with a dilute aqueous ammonia (B1221849) solution.

  • Combine the fractions containing the product and concentrate under reduced pressure.

  • Recrystallize the crude product from a water-ethanol mixture to obtain pure S-GABOB.[1]

Signaling Pathways and Biological Activity

4-Amino-3-hydroxybutyric acid (GABOB) is known to interact with the GABAergic system in the central nervous system. As an agonist of GABA receptors, particularly GABAB receptors, it can modulate neuronal excitability. The activation of these receptors leads to a cascade of intracellular events that ultimately result in a decrease in neuronal firing, which is believed to be the basis for its anticonvulsant and other neuropharmacological effects.

GABOB_Signaling_Pathway GABOB GABOB GABAB_R GABAB Receptor GABOB->GABAB_R Binds to Gi_Go Gi/Go Protein GABAB_R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Opens Ca_channel Ca2+ Channel Gi_Go->Ca_channel Closes cAMP cAMP AC->cAMP Reduces production of Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Modulates K_channel->Neuronal_Inhibition Leads to hyperpolarization Ca_channel->Neuronal_Inhibition Reduces neurotransmitter release

Caption: GABOB Signaling Pathway

Experimental Workflow

The overall workflow for the synthesis of GABOB from a this compound derivative is depicted below. This multi-step synthesis involves a sequence of well-established organic reactions, each requiring careful control of reaction conditions to achieve the desired product with high purity and yield.

GABOB_Synthesis_Workflow Start Methyl 2,4-dibromo-2,4-dideoxy-D-threonate Step1 Selective Hydrogenolysis (H₂, Pd/C) Start->Step1 Intermediate1 Methyl S-4-bromo-3-hydroxybutanoate Step1->Intermediate1 Step2 Azide Displacement (NaN₃, DMF) Intermediate1->Step2 Intermediate2 Methyl S-4-azido-3-hydroxybutanoate Step2->Intermediate2 Step3 Azide Reduction (H₂, PtO₂, H⁺) Intermediate2->Step3 Intermediate3 Methyl S-4-amino-3-hydroxybutanoate Step3->Intermediate3 Step4 Hydrolysis (H₂O, Heat) Intermediate3->Step4 FinalProduct S-GABOB Step4->FinalProduct Purification Purification (Ion-Exchange Chromatography, Recrystallization) FinalProduct->Purification

Caption: GABOB Synthesis Workflow

References

Protecting Group Strategies for Reactions of 2,4-Dibromobutanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount when working with polyfunctional molecules like 2,4-dibromobutanoic acid. This document provides detailed application notes and experimental protocols for the protection of the carboxylic acid moiety, enabling selective reactions at the C2 and C4 positions.

This compound is a versatile building block in organic synthesis, offering two reactive centers for nucleophilic substitution. However, the presence of the acidic carboxylic acid proton and the two electrophilic carbon-bromine bonds necessitates a carefully planned protecting group strategy to achieve desired chemical transformations selectively. This note outlines the use of common carboxylic acid protecting groups, primarily methyl and benzyl (B1604629) esters, and provides protocols for their installation, subsequent selective reactions at the C2 and C4 positions, and final deprotection.

Protecting Group Selection and Strategy

The choice of protecting group for the carboxylic acid is critical and depends on the intended subsequent reactions and the required deprotection conditions. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of the desired reaction at the C2 or C4 position, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] This principle of selective removal is known as orthogonality.[2]

Methyl Esters are a common choice due to their ease of formation and general stability.[3] They are typically removed by acid- or base-catalyzed hydrolysis. However, basic hydrolysis may not be suitable if other base-sensitive functional groups are present or if there is a risk of epimerization at a chiral center.[1]

Benzyl Esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis.[4][5] This method is particularly useful when the molecule contains acid- or base-labile functionalities. Care must be taken, however, if other reducible groups, such as alkenes or alkynes, are present.[4]

The reactivity of the two bromine atoms in the protected this compound is a key consideration. The C2 bromine is an α-bromo substituent, and its reactivity in SN2 reactions is generally enhanced due to the electron-withdrawing effect of the adjacent carbonyl group. This suggests that nucleophilic substitution may occur preferentially at the C2 position under kinetically controlled conditions. Conversely, intramolecular reactions, such as cyclization, can favor reaction at the C4 position.

Reaction Pathways and Experimental Workflows

A general workflow for the selective functionalization of this compound involves three main stages: protection of the carboxylic acid, selective nucleophilic substitution or cyclization, and deprotection of the carboxylic acid.

G cluster_0 Protection cluster_1 Selective Reaction cluster_2 Deprotection 2,4-Dibromobutanoic_Acid This compound Esterification Esterification (e.g., MeOH, H+ or BnBr, base) 2,4-Dibromobutanoic_Acid->Esterification Protected_Acid Protected this compound (Methyl or Benzyl Ester) Esterification->Protected_Acid SN2_Reaction Selective Nucleophilic Substitution (C2 or C4) Protected_Acid->SN2_Reaction Nucleophile (Nu-) Cyclization Intramolecular Cyclization (Lactone Formation) Protected_Acid->Cyclization Base Functionalized_Ester Functionalized Ester SN2_Reaction->Functionalized_Ester Deprotection_Step Deprotection Functionalized_Ester->Deprotection_Step Hydrolysis or Hydrogenolysis Lactone α-Bromo-γ-butyrolactone Cyclization->Lactone Final_Product Functionalized 2-Bromobutanoic Acid Deprotection_Step->Final_Product

Caption: General workflow for the protection, selective reaction, and deprotection of this compound.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester MeOH, cat. H₂SO₄, reflux1. NaOH, H₂O/MeOH2. H₃O⁺Readily available reagents, simple procedure.Basic hydrolysis may affect other sensitive groups.[1]
Benzyl Ester Benzyl bromide, K₂CO₃, DMFH₂, Pd/C, EtOH or EtOAcMild, neutral deprotection via hydrogenolysis.[4]Incompatible with reducible functional groups.

Experimental Protocols

Protocol 1: Methyl Ester Protection of this compound

This protocol describes the formation of methyl 2,4-dibromobutanoate.

Materials:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2,4-dibromobutanoate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Benzyl Ester Protection of this compound

This protocol details the synthesis of benzyl 2,4-dibromobutanoate.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Nucleophilic Substitution at C4 via Intramolecular Cyclization

This protocol describes the formation of α-bromo-γ-butyrolactone from this compound, demonstrating a selective reaction at the C4 position.[6]

G Start This compound Reaction Intramolecular SN2 (Cyclization) Start->Reaction Base Base (e.g., Na2CO3) Base->Reaction Product α-Bromo-γ-butyrolactone Reaction->Product Leaving_Group Br- Reaction->Leaving_Group Leaving Group

Caption: Intramolecular cyclization of this compound to form α-bromo-γ-butyrolactone.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Water

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask

  • Stir plate

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Dissolve this compound in a suitable solvent system (e.g., a two-phase system of water and dichloromethane).[3]

  • Add an aqueous solution of a base, such as sodium carbonate, portion-wise while monitoring the pH. Maintain the pH below 4.0.[6]

  • Stir the mixture at a controlled temperature (e.g., 20-90 °C) until the reaction is complete, as monitored by TLC or GC-MS.[6]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude α-bromo-γ-butyrolactone.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 4: Deprotection of a Methyl Ester in the Presence of a Bromine Substituent

This protocol outlines the acidic hydrolysis of a methyl ester while minimizing the risk of substitution of the bromine atom.

Materials:

  • Methyl ester of a bromo-substituted carboxylic acid

  • Aqueous hydrobromic acid (HBr) or hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To the methyl ester, add an aqueous solution of a strong acid such as HBr or HCl. The use of aqueous HBr can help to suppress the substitution of the bromide.[7]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 5: Deprotection of a Benzyl Ester via Hydrogenolysis

This protocol describes the removal of a benzyl protecting group in the presence of a bromine substituent.

Materials:

  • Benzyl ester of a bromo-substituted carboxylic acid

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (B145695) (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl ester in a suitable solvent such as ethanol or ethyl acetate in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting group strategies. By protecting the carboxylic acid as a methyl or benzyl ester, researchers can unlock the potential for selective reactions at the C2 and C4 positions. The provided protocols offer a starting point for the development of synthetic routes, and the principles of orthogonality and differential reactivity should guide the design of more complex transformations. Careful consideration of the stability of all functional groups throughout the reaction sequence is essential for achieving high yields and purity in the final products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 2,4-Dibromobutanoic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a polar carboxylic acid, polar solvents are a good starting point. Water can be a good choice for polar compounds.[2][3] A mixed solvent system (solvent/anti-solvent) is often effective if the compound is too soluble in a single solvent at room temperature.[1] Common solvent pairs include ethanol (B145695)/water or acetone (B3395972)/hexane.[2][3][4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: How can I determine the right amount of solvent to use?

A2: The goal is to use the minimum amount of boiling solvent to fully dissolve the crude solid.[5] Start by adding a small amount of solvent to your solid in an Erlenmeyer flask and heat the mixture to boiling.[6] Continue adding small portions of hot solvent until the solid just dissolves. Adding too much solvent is the most common reason for poor or no crystal formation upon cooling.[5][7]

Q3: My final yield is very low. What are the common causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][8]

  • Premature crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Use pre-heated glassware to prevent this.[1][4]

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[1][5]

  • Inherent solubility: Every compound has some finite solubility even in cold solvent, so a 100% recovery is not possible.[5]

Q4: How do impurities affect the recrystallization process?

A4: Impurities can inhibit or alter crystal growth, leading to smaller or poorly formed crystals.[1] They can also become trapped within the crystal lattice, which reduces the purity of the final product.[1] Significantly impure compounds may also "oil out" because the impurities lower the melting point of the mixture.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is supersaturated; the concentration is too low (too much solvent was used).[5][7]1. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed" crystal of the pure compound.[1][5] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, increasing the concentration, then allow it to cool again.[1][7] 3. Cool Further: Use an ice-water bath to further decrease the temperature, but be aware this may also cause some impurities to crystallize.[4][6]
"Oiling Out" (Product separates as a liquid) The melting point of the impure solid is lower than the boiling point of the solvent; the solution is cooling too rapidly; the compound is significantly impure.[1][7]1. Reheat and Dilute: Heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][7] 2. Slow Down Cooling: Insulate the flask to ensure a gradual temperature drop, which favors crystal formation.[1][7] 3. Change Solvent System: Select a solvent with a lower boiling point or switch to a different solvent/anti-solvent pair.[1]
Crystals Form Too Quickly The solution is too concentrated; the cooling rate is too fast.Rapid crystallization can trap impurities.[8] Reheat the solution to redissolve the crystals, add a small amount (1-2 mL) of additional hot solvent, and allow the solution to cool more slowly.[8]
Colored Impurities in Final Crystals Colored impurities were not adequately removed.If the crude material is colored, add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. Use charcoal sparingly as it can adsorb the desired product, reducing the yield.[6][8]

Physicochemical Data

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₄H₆Br₂O₂[9][10]
Molecular Weight 245.90 g/mol [9][10][11]
Boiling Point 294.1 °C at 760 mmHg[9]
Predicted pKa 2.66 ± 0.10[9]
Appearance Reported as an oil or pale to light yellow liquid.[11]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[11] As a polar carboxylic acid, it is expected to be soluble in polar organic solvents like ethanol and acetone and may have appreciable solubility in hot water.

Experimental Protocols

General Recrystallization Protocol for this compound

Safety: this compound is expected to be an irritant to the eyes, respiratory system, and skin. Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For this example, an ethanol/water system will be used.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling stick. In a fume hood, add the minimum amount of hot ethanol required to dissolve the solid at its boiling point.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Heat the clear filtrate to boiling. Slowly add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.[6] Add a few drops of hot ethanol until the solution becomes clear again.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should occur during this time.[12] For maximum yield, the flask can then be placed in an ice-water bath for 10-15 minutes.[6]

  • Crystal Collection: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent mixture from the crystallization) to remove any remaining soluble impurities.[1]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for common issues encountered during the recrystallization of this compound.

G start Start: Dissolve Crude Solid in Minimum Hot Solvent cool Allow Solution to Cool Slowly start->cool decision_crystals Crystals Formed? cool->decision_crystals collect Collect Crystals by Suction Filtration decision_crystals->collect  Yes   decision_oil_or_clear Liquid Separated or Clear Solution? decision_crystals->decision_oil_or_clear  No   problem_oiling Problem: Oiling Out solution_oiling Troubleshoot: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool even slower problem_oiling->solution_oiling problem_supersat Problem: Supersaturated (No Crystals) solution_supersat Troubleshoot: 1. Scratch inner wall of flask 2. Add a seed crystal 3. Reduce solvent volume problem_supersat->solution_supersat solution_oiling->cool solution_supersat->cool end End: Pure Crystals collect->end decision_oil_or_clear->problem_oiling Liquid (Oil) decision_oil_or_clear->problem_supersat Clear Solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4-dibromobutanoic acid synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the ring-opening and subsequent α-bromination of γ-butyrolactone. This reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), following a mechanism related to the Hell-Volhard-Zelinsky (HVZ) reaction.[1]

Q2: What is the expected yield for the synthesis of this compound from γ-butyrolactone?

A2: The reported yield for the synthesis of this compound from γ-butyrolactone using bromine and a catalytic amount of phosphorus tribromide is approximately 76%.[1][2] However, yields can vary depending on reaction conditions and purification methods.

Q3: What are the key reagents and their roles in this synthesis?

A3: The key reagents are:

  • γ-Butyrolactone: The starting material.

  • Bromine (Br₂): The brominating agent.

  • Phosphorus tribromide (PBr₃): A catalyst that facilitates the formation of an acyl bromide intermediate, which is more reactive towards α-bromination.[1][3]

Q4: What are the main side reactions that can occur during the synthesis?

A4: Potential side reactions include the formation of polybrominated products, incomplete reaction leading to the presence of 4-bromobutanoic acid, and degradation of the starting material or product under harsh conditions.

Q5: How can I purify the final product, this compound?

A5: Purification can be achieved through extraction, washing with solutions like sodium thiosulfate (B1220275) to remove excess bromine, and sodium bicarbonate to neutralize acidic byproducts. Further purification can be done using column chromatography or distillation under reduced pressure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Sub-optimal reaction temperature. - Degradation of the product.- Increase reaction time or temperature moderately. - Ensure efficient extraction and minimize transfers. - Optimize the reaction temperature; a reported successful temperature is 90°C.[1] - Avoid excessively high temperatures or prolonged reaction times.
Presence of Starting Material (γ-Butyrolactone) - Insufficient amount of brominating agent. - Short reaction time. - Low reaction temperature.- Ensure the correct stoichiometry of bromine is used (typically 2.0 equivalents).[1] - Extend the reaction time and monitor progress using techniques like TLC or NMR. - Maintain the reaction temperature at the optimal level (e.g., 90°C).[1]
Formation of Monobrominated Product (4-Bromobutanoic Acid) - Insufficient bromine for dibromination. - Non-ideal reaction conditions for the second bromination.- Use at least 2.0 equivalents of bromine.[1] - Ensure the reaction temperature is sufficient for α-bromination to occur after the initial ring-opening and bromination at the 4-position.
Dark-colored Reaction Mixture - Presence of impurities in starting materials. - Side reactions or decomposition. - Excess bromine.- Use high-purity, distilled γ-butyrolactone. - Control the reaction temperature carefully. - During workup, wash the organic layer with a sodium thiosulfate solution to remove excess bromine.
Difficulty in Product Isolation - Emulsion formation during extraction. - Product is an oil, making handling difficult.- Add brine (saturated NaCl solution) to break up emulsions. - After solvent removal, use high vacuum to remove residual solvents. The product is expected to be an oil.

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone

This protocol is adapted from a reported synthesis with a yield of 76%.[1][2]

Materials:

  • γ-Butyrolactone (1 equivalent)

  • Bromine (2.0 equivalents)

  • Phosphorus tribromide (10 mol %)

  • Acetonitrile (solvent)

  • Deionized water

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add γ-butyrolactone and phosphorus tribromide.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (2.0 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, slowly warm the reaction mixture to 90°C.

  • Stir the reaction mixture at 90°C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Further purification can be performed by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Materialγ-Butyrolactone[1]
ReagentsBromine (Br₂), Phosphorus tribromide (PBr₃)[1]
Stoichiometryγ-Butyrolactone: 1 equiv, Br₂: 2.0 equiv, PBr₃: 10 mol %[1]
Reaction Temperature90 °C[1]
Reaction Time24 hours[1]
Reported Yield76%[1][2]

Visualizations

Reaction Mechanism and Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start γ-Butyrolactone + PBr₃ (cat.) add_br2 Add Br₂ (2.0 equiv) start->add_br2 Cool (ice bath) heat Heat to 90°C for 24h add_br2->heat quench Quench with H₂O heat->quench Cool to RT extract Extract with Et₂O or DCM quench->extract wash Wash (Na₂S₂O₃, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

HVZ_Mechanism cluster_activation Acid Bromide Formation cluster_bromination α-Bromination butyrolactone γ-Butyrolactone ring_opening Ring Opening with HBr (from PBr₃ + trace H₂O) butyrolactone->ring_opening + HBr bromo_acid 4-Bromobutanoic Acid ring_opening->bromo_acid acyl_bromide 4-Bromobutanoyl Bromide bromo_acid->acyl_bromide + PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo 2,4-Dibromobutanoyl Bromide enol->alpha_bromo + Br₂ hydrolysis Hydrolysis (Workup) alpha_bromo->hydrolysis + H₂O product This compound hydrolysis->product

Caption: Simplified mechanism for this compound synthesis.

References

Technical Support Center: A Troubleshooting Guide for Reactions with 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dibromobutanoic Acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile reagent. The following sections provide answers to frequently asked questions and detailed troubleshooting for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a valuable building block in organic synthesis, primarily utilized for the preparation of pharmaceuticals and agrochemicals.[1] Its two bromine atoms at the C-2 and C-4 positions offer multiple reaction sites for nucleophilic substitution and other transformations, allowing for the construction of complex molecular architectures. It is a key intermediate in the synthesis of compounds such as lipoic acid derivatives and can be used to synthesize substituted butanoic acids, including hydroxy- and amino-butanoic acid derivatives.

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a corrosive and irritating substance.[2][3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2]

Q3: How should this compound be properly stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Q4: What are the expected 1H and 13C NMR spectral features for this compound?

A4: While specific spectral data can vary slightly based on the solvent used, you can generally expect the following:

  • 1H NMR: A multiplet for the proton at the C-2 position (alpha to the carbonyl group), multiplets for the two protons at the C-3 position, a multiplet for the two protons at the C-4 position, and a broad singlet for the carboxylic acid proton.

  • 13C NMR: A signal for the carbonyl carbon, signals for the carbon atoms bearing the bromine atoms (C-2 and C-4), and a signal for the C-3 carbon.

Troubleshooting Guide for Common Reactions

This section addresses specific problems that may arise during reactions with this compound and provides potential causes and solutions.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic substitution reaction with an amine/thiol/azide and obtaining a low yield of my desired product. What could be the issue?

A: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. The reactivity of the two bromine atoms differs, and the reaction conditions need to be carefully controlled.

Possible CauseSuggested Solution
Steric Hindrance The C-2 bromine is more sterically hindered than the C-4 bromine. For bulky nucleophiles, reaction at the C-2 position may be slow. Consider using a less sterically hindered nucleophile or adjusting reaction conditions (e.g., higher temperature, longer reaction time) to overcome this barrier.
Insufficient Nucleophile Ensure at least a stoichiometric amount of the nucleophile is used. For weaker nucleophiles, a molar excess may be required to drive the reaction to completion.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.[4]
Side Reactions (Elimination) The presence of a strong, sterically hindered base can promote elimination (dehydrobromination) as a side reaction, leading to the formation of unsaturated butanoic acid derivatives. Use a non-nucleophilic base or carefully control the basicity of the reaction mixture.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can also favor elimination and other side reactions.
Product Isolation Issues The product may be more water-soluble than anticipated, leading to losses during aqueous workup. Optimize the extraction procedure by adjusting the pH or using a different extraction solvent.

Logical Workflow for Troubleshooting Low Yield in Nucleophilic Substitution

low_yield_troubleshooting start Low Yield of Substituted Product check_sterics Is the nucleophile sterically hindered? start->check_sterics check_stoichiometry Is the nucleophile stoichiometry sufficient? check_sterics->check_stoichiometry No solution_sterics Use less hindered nucleophile or harsher conditions. check_sterics->solution_sterics Yes check_solvent Is the solvent appropriate (polar aprotic)? check_stoichiometry->check_solvent No solution_stoichiometry Increase molar excess of the nucleophile. check_stoichiometry->solution_stoichiometry Yes check_side_reactions Are there signs of elimination byproducts? check_solvent->check_side_reactions No solution_solvent Switch to DMF or DMSO. check_solvent->solution_solvent Yes check_temperature Is the reaction temperature optimal? check_side_reactions->check_temperature No solution_side_reactions Use a non-nucleophilic base or milder conditions. check_side_reactions->solution_side_reactions Yes check_workup Is the workup procedure optimized? check_temperature->check_workup No solution_temperature Gradually increase temperature while monitoring side reactions. check_temperature->solution_temperature Yes solution_workup Adjust pH during extraction or use a different solvent. check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yields in nucleophilic substitutions.

Issue 2: Formation of Multiple Products

Q: My reaction is producing a mixture of mono- and di-substituted products, and I only want the mono-substituted one. How can I improve selectivity?

A: Achieving selective mono-substitution can be challenging due to the presence of two reactive bromine atoms.

Possible CauseSuggested Solution
Excess Nucleophile Using a large excess of the nucleophile will favor di-substitution. Carefully control the stoichiometry, using 1 equivalent or slightly less of the nucleophile for mono-substitution.
Prolonged Reaction Time The initially formed mono-substituted product can react further to give the di-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized.
High Reaction Temperature Higher temperatures can increase the rate of the second substitution. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Unexpected Lactone Formation

Q: I am observing the formation of α-bromo-γ-butyrolactone as a byproduct or main product in my reaction. Why is this happening and how can I control it?

A: Intramolecular cyclization to form α-bromo-γ-butyrolactone is a known reaction pathway for this compound, especially in the presence of a base.[5]

Possible CauseSuggested Solution
Basic Reaction Conditions The carboxylate anion, formed under basic conditions, can act as an internal nucleophile, displacing the bromide at the C-4 position to form the five-membered lactone ring.
To Promote Lactonization If α-bromo-γ-butyrolactone is the desired product, treat this compound with a base (e.g., sodium carbonate) at a temperature between 20°C and 100°C, maintaining a pH below 4.0.[5]
To Avoid Lactonization If lactonization is an undesired side reaction, consider protecting the carboxylic acid group as an ester before performing reactions with bases. The ester can be deprotected in a subsequent step. Alternatively, perform the reaction under neutral or acidic conditions if the nucleophile is compatible.

Reaction Pathway for Lactonization

lactonization_pathway dibromoacid This compound carboxylate Carboxylate Anion dibromoacid->carboxylate + Base lactone α-Bromo-γ-butyrolactone carboxylate->lactone Intramolecular SN2 Attack

Caption: Pathway for the formation of α-bromo-γ-butyrolactone.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-γ-butyrolactone via Intramolecular Cyclization

This protocol is adapted from a patented procedure for the cyclization of 2,4-dibromobutyric acid.[5]

Materials:

  • This compound

  • Sodium carbonate (or other suitable base)

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Dissolve this compound in water in a reaction vessel equipped with a stirrer and pH probe.

  • Heat the solution to a temperature between 45°C and 65°C.[5]

  • Slowly add a solution of sodium carbonate to the reaction mixture, monitoring the pH to maintain it between 0.5 and 4.0.[5]

  • Continue the reaction at the set temperature, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-γ-butyrolactone.

  • Purify the product by distillation or column chromatography as needed.

ParameterRecommended Value
Temperature 45-65 °C[5]
pH 0.5 - 4.0[5]
Base Sodium Carbonate[5]
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Polar aprotic solvent (e.g., DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add the amine (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive amines.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Value
Amine Stoichiometry 1.1 equivalents
Base Stoichiometry 2.2 equivalents
Solvent DMF
Temperature Room temperature to 50 °C

This technical guide provides a starting point for troubleshooting reactions involving this compound. Successful synthesis will often require careful optimization of reaction conditions based on the specific nucleophile and desired product.

References

optimizing temperature for 2,4-Dibromobutanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dibromobutanoic Acid Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help optimize reaction temperatures and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclization of this compound to form α-bromo-γ-butyrolactone?

A1: The cyclization of 2,4-dibromobutyric acid to α-bromo-γ-butyrolactone is typically carried out at temperatures between 20°C and 100°C.[1] For optimal results, a temperature range of 45°C to 65°C is recommended, as this provides a balance between a fast reaction rate and high yields.[1]

Q2: How does temperature influence the competition between substitution and elimination reactions for this compound?

A2: Temperature is a critical factor in determining the ratio of substitution to elimination products. Generally, higher temperatures favor elimination reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures. For instance, dehydrohalogenation of dihalides to form alkynes can require temperatures as high as 200°C.[2] Conversely, lower temperatures tend to favor substitution reactions.

Q3: What temperature should I use for nucleophilic substitution reactions with this compound?

A3: The optimal temperature for nucleophilic substitution reactions, such as the synthesis of amino acids from α-bromo acids (an SN2 reaction), is generally kept low to moderate to avoid elimination side reactions.[3][4] While specific temperatures depend on the nucleophile and solvent, starting with a lower temperature and gradually increasing it while monitoring the reaction progress is a good strategy.

Q4: Are there recommended temperature ranges for the esterification of this compound?

A4: For Fischer esterification of carboxylic acids, which is a common method, temperatures are typically elevated to increase the reaction rate. A general temperature range for Fischer esterification is between 140°C and 180°C under reflux conditions.[5] However, milder, low-temperature esterification methods exist, which can be beneficial for sensitive substrates.[6][7]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and formation of an alkene byproduct.

Cause: The reaction temperature is likely too high, promoting the competing elimination (dehydrohalogenation) reaction.

Solution:

  • Decrease the reaction temperature. Monitor the reaction at a lower temperature, even if it proceeds more slowly.

  • Use a less hindered, strong nucleophile. Bulky bases are more likely to act as bases and promote elimination.

  • Choose an appropriate solvent. Polar aprotic solvents can favor SN2 reactions.

Problem 2: The cyclization of this compound is too slow.

Cause: The reaction temperature may be too low.

Solution:

  • Gradually increase the temperature. A range of 45°C to 65°C is often optimal for this specific reaction.[1]

  • Ensure proper mixing. Adequate stirring is crucial for heterogeneous reactions.

  • Check the pH of the reaction. For the cyclization to α-bromo-γ-butyrolactone, the pH should be maintained below 4.0.[1]

Problem 3: The esterification reaction is not going to completion.

Cause: The reaction may not have reached equilibrium, or the equilibrium is unfavorable.

Solution:

  • Increase the reaction temperature. Esterification is often an endothermic process and benefits from higher temperatures (140-180°C for Fischer esterification).[5]

  • Remove water. Use a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct, which will shift the equilibrium towards the product side.

  • Use a catalyst. An acid catalyst, such as sulfuric acid, is typically used to speed up the reaction.[5]

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reactions of this compound

Reaction TypeProduct TypeRecommended Temperature Range (°C)Notes
Intramolecular Cyclizationα-bromo-γ-butyrolactone45 - 65[1]Reaction is favorable between 20°C and 100°C.[1]
Nucleophilic Substitution (SN2)e.g., α-amino acidsLow to moderate (e.g., Room Temperature)Higher temperatures increase the likelihood of elimination.
Elimination (Dehydrohalogenation)Alkenes/AlkynesHigh (e.g., >150)[2]Favored by strong, bulky bases and high temperatures.
Fischer EsterificationEsters140 - 180[5]Typically performed under reflux with an acid catalyst.

Experimental Protocols & Visualizations

Protocol 1: Cyclization of this compound to α-bromo-γ-butyrolactone

Methodology:

  • Dissolve this compound in a suitable inert solvent (e.g., toluene).

  • Add a base (e.g., sodium carbonate) to the mixture.

  • Heat the reaction mixture to a temperature between 45°C and 65°C with vigorous stirring.[1]

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Maintain the pH of the reaction mixture below 4.0.[1]

  • Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.

experimental_workflow_cyclization start Start dissolve Dissolve this compound in Toluene start->dissolve add_base Add Sodium Carbonate dissolve->add_base heat Heat to 45-65°C with Stirring add_base->heat monitor Monitor Reaction (TLC/GC) heat->monitor ph_control Maintain pH < 4.0 monitor->ph_control workup Workup and Purification ph_control->workup end End workup->end

Caption: Workflow for the cyclization of this compound.

Logical Relationship: Temperature's Influence on Substitution vs. Elimination

The following diagram illustrates the general principle of how reaction temperature influences the outcome of competing substitution and elimination reactions for haloalkanes like this compound.

substitution_vs_elimination sub_node Substitution Favored elim_node Elimination Favored low_temp Low Temperature low_temp->sub_node Lower Activation Energy high_temp High Temperature high_temp->elim_node Higher Entropy

Caption: Temperature's effect on substitution vs. elimination pathways.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2,4-dibromobutanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound, and how do solvents influence them?

A1: this compound has two primary reactive pathways: intramolecular cyclization and intermolecular substitution. The solvent plays a critical role in determining which pathway is favored.

  • Intramolecular Cyclization (Lactonization): The carboxylate group can act as an internal nucleophile, attacking the carbon bearing the bromine at the 4-position to form 2-bromo-4-butanolide. This is an intramolecular SN2 reaction.

  • Intermolecular Substitution: An external nucleophile can attack either of the bromine-bearing carbons. The choice of solvent can influence the rate and mechanism (SN1 or SN2) of this reaction.[1][2]

Q2: Which type of solvent is best for promoting the intramolecular cyclization to 2-bromo-4-butanolide?

A2: Polar aprotic solvents are generally preferred for promoting the intramolecular SN2 cyclization.[3] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone (B3395972) can dissolve the ionic carboxylate intermediate without strongly solvating the nucleophilic oxygen atom, thus enhancing its reactivity.[4][5]

Q3: Why do polar protic solvents hinder the formation of 2-bromo-4-butanolide?

A3: Polar protic solvents, such as water, methanol, and ethanol, can form strong hydrogen bonds with the carboxylate anion. This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the rate of the SN2 cyclization.[2][5]

Q4: Can intermolecular reactions compete with the desired cyclization?

A4: Yes, especially in the presence of a strong external nucleophile. The choice of solvent can influence this competition. In polar aprotic solvents, a strong external nucleophile can effectively compete with the internal carboxylate. In polar protic solvents, the external nucleophile will also be solvated, potentially slowing down the intermolecular reaction as well.

Q5: How does solvent polarity affect the rate of reaction?

A5: For the intramolecular SN2 cyclization, polar aprotic solvents generally lead to faster reaction rates compared to nonpolar or polar protic solvents. This is because they can dissolve the starting material and stabilize the transition state to some extent without deactivating the internal nucleophile.[3]

Troubleshooting Guides

Issue 1: Low Yield of 2-bromo-4-butanolide

Possible Cause Suggested Solution
Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity of the carboxylate.[5]
Competing Intermolecular Reactions: Presence of a strong external nucleophile.If an external nucleophile is not part of the desired reaction, ensure all reagents and solvents are free from nucleophilic impurities.
Decomposition of Starting Material: this compound may be unstable at elevated temperatures.Monitor the reaction temperature carefully. If heating is necessary, use the lowest effective temperature. Consider running the reaction at a lower temperature for a longer duration.
Reaction has not gone to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, NMR). Extend the reaction time if necessary.

Issue 2: Formation of unexpected byproducts

Possible Cause Suggested Solution
Elimination Reactions: Strong bases can promote elimination reactions to form unsaturated acids.If a base is used to deprotonate the carboxylic acid, use a non-nucleophilic, sterically hindered base.
Solvent Participation: The solvent may be acting as a nucleophile.Use a non-nucleophilic solvent. For example, avoid using alcohols if the desired reaction is cyclization.
Intermolecular Dimerization or Polymerization. This can occur at high concentrations. Running the reaction under more dilute conditions can favor the intramolecular pathway.[6]

Data Presentation

The following table summarizes the expected qualitative effects of different solvent classes on the intramolecular cyclization of this compound. Please note that the relative rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend.

Solvent ClassExample SolventsExpected Predominant MechanismKey Solvent InteractionsExpected Relative Rate of Cyclization
Polar Aprotic DMF, DMSO, AcetoneIntramolecular SN2Solvates the counter-ion of the carboxylate, leaving the nucleophile relatively free.[3]High
Polar Protic Water, Methanol, EthanolSlower Intramolecular SN2; Potential for SN1 at the secondary bromideStrongly solvates the carboxylate via hydrogen bonding, reducing its nucleophilicity.[2]Low
Nonpolar Hexane, TolueneVery slow Intramolecular SN2Poor solubility of the carboxylate salt.Very Low

Experimental Protocols

Objective: To investigate the effect of different solvents on the rate of intramolecular cyclization of this compound to 2-bromo-4-butanolide.

Materials:

  • This compound

  • Sodium bicarbonate (or another suitable non-nucleophilic base)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Ethanol

  • Anhydrous Toluene

  • Reaction vials with stir bars

  • Constant temperature bath

  • Analytical equipment for monitoring the reaction (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the sodium salt of this compound by reacting this compound with one equivalent of sodium bicarbonate in a suitable volatile solvent and then removing the solvent under reduced pressure.

  • Reaction Setup: In three separate reaction vials, place an equal molar amount of the pre-formed sodium 2,4-dibromobutanoate.

  • Solvent Addition: To each vial, add the same volume of one of the anhydrous solvents to be tested (DMF, Ethanol, Toluene) to achieve the same initial concentration in each.

  • Reaction Conditions: Place all vials in a constant temperature bath (e.g., 50 °C) and start stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a small amount of acid).

  • Analysis: Analyze the quenched aliquots using a suitable analytical method to determine the concentration of the starting material and the product, 2-bromo-4-butanolide.

  • Data Interpretation: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. Compare the rates to assess the solvent effect.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield of 2-bromo-4-butanolide start Low Yield of 2-bromo-4-butanolide check_solvent What solvent was used? start->check_solvent protic Polar Protic (e.g., Ethanol, Water) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) check_solvent->aprotic Aprotic nonpolar Nonpolar (e.g., Toluene) check_solvent->nonpolar Nonpolar solution_protic Switch to a polar aprotic solvent. Protic solvents solvate and deactivate the carboxylate nucleophile. protic->solution_protic check_nucleophiles Are external nucleophiles present? aprotic->check_nucleophiles solution_nonpolar Switch to a polar aprotic solvent. Poor solubility of the carboxylate salt in nonpolar solvents. nonpolar->solution_nonpolar final_check If yield is still low, investigate temperature effects and starting material stability. solution_protic->final_check yes_nucleophile Yes check_nucleophiles->yes_nucleophile Yes no_nucleophile No check_nucleophiles->no_nucleophile No solution_nonpolar->final_check solution_nucleophile Purify reagents and solvents to remove nucleophilic impurities. yes_nucleophile->solution_nucleophile check_concentration What was the reaction concentration? no_nucleophile->check_concentration solution_nucleophile->check_concentration high_conc High check_concentration->high_conc High low_conc Low/Dilute check_concentration->low_conc Low solution_concentration Run the reaction at higher dilution to favor intramolecular cyclization over intermolecular side reactions. high_conc->solution_concentration low_conc->final_check solution_concentration->final_check

Caption: Troubleshooting workflow for low yield in the synthesis of 2-bromo-4-butanolide.

References

preventing dehydrobromination of 2,4-Dibromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dibromobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehydrobromination during their experiments.

Troubleshooting Guide: Preventing Dehydrobromination

Dehydrobromination is a common elimination reaction that can compete with desired nucleophilic substitution reactions, leading to the formation of unsaturated byproducts and reduced yields of the target molecule. This guide provides a systematic approach to minimizing this unwanted side reaction.

Problem: Low yield of the desired substitution product and evidence of an alkene byproduct.

This is a classic indication that dehydrobromination is occurring. The following steps will help you diagnose the cause and implement a solution.

Step 1: Analyze the Reaction Conditions

The choice of base, solvent, and temperature are critical factors that influence the competition between substitution (SN2) and elimination (E2) reactions.

  • Base: Strong, sterically hindered bases favor elimination. If your protocol uses a strong, non-nucleophilic base, consider switching to a weaker or less hindered base.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive for substitution. Polar protic solvents (e.g., ethanol, water) can favor elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can significantly reduce the amount of dehydrobrominated byproduct.

Step 2: Evaluate the Regioselectivity of Dehydrobromination

In this compound, there are two potential sites for dehydrobromination:

  • Elimination of HBr from C2 and C3: This would result in the formation of 2-bromo-3-butenoic acid or 2-bromo-2-butenoic acid. The proton at the C3 position is a typical secondary proton.

  • Elimination of HBr from C3 and C4: This would lead to 4-bromo-3-butenoic acid. The protons at the C3 position are adjacent to the C4 primary bromide.

The bromine atom at the 2-position is on a carbon alpha to the electron-withdrawing carboxylic acid group. This can increase the acidity of the proton at the 2-position, making it more susceptible to abstraction by a base, potentially favoring elimination involving the C2-Br bond.

Step 3: Implement Corrective Actions

Based on your analysis, consider the following modifications to your experimental protocol:

  • Choice of Base:

    • To favor substitution: Use a weak, non-hindered base or a salt of the nucleophile (e.g., sodium azide, sodium cyanide).

    • To minimize elimination: Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU).

  • Solvent Selection:

    • Utilize polar aprotic solvents like DMSO, DMF, or acetone (B3395972) to enhance the rate of the SN2 reaction.

  • Temperature Control:

    • Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Consider starting at 0°C or even lower and gradually increasing the temperature if necessary.

  • Protecting the Carboxylic Acid:

    • The acidic proton of the carboxylic acid can interfere with basic reagents. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent this and may alter the electronic effects that influence elimination. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom in this compound is more likely to be eliminated?

The bromine at the C2 position is alpha to the electron-withdrawing carboxylic acid group. This makes the proton on the C2 carbon more acidic and thus more susceptible to being removed by a base, which would initiate an E2 elimination. Therefore, elimination involving the C2-Br is often the major dehydrobromination pathway.

Q2: What are the ideal general conditions to favor nucleophilic substitution over dehydrobromination?

To favor SN2 substitution, you should generally use:

  • A good, non-basic nucleophile (e.g., azide, cyanide, or a halide ion).

  • A polar aprotic solvent (e.g., DMSO, DMF, acetone).

  • The lowest practical reaction temperature.

Q3: Can I use a strong nucleophile that is also a strong base?

Using a strong nucleophile that is also a strong base (e.g., hydroxides, alkoxides) will likely lead to a significant amount of dehydrobromination as a side product. In such cases, it is crucial to carefully control the reaction temperature, keeping it as low as possible. Protecting the carboxylic acid group might also be beneficial.

Q4: How can I protect the carboxylic acid group, and when should I do it?

You can protect the carboxylic acid by converting it to an ester, for example, by reacting it with an alcohol (like methanol (B129727) or ethanol) under acidic conditions (e.g., using a catalytic amount of sulfuric acid). This should be done before introducing a base-sensitive substrate or a basic reagent that could be neutralized by the acidic proton. The ester can be removed later by acid- or base-catalyzed hydrolysis.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

Objective: To substitute one of the bromine atoms of this compound with a nucleophile while minimizing the formation of dehydrobrominated byproducts.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Quenching solution (e.g., water, saturated ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous polar aprotic solvent.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Nucleophile:

    • Dissolve the nucleophile in a minimal amount of the same anhydrous solvent.

    • Add the nucleophile solution dropwise to the stirred solution of this compound at 0°C over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and monitor its progress by a suitable technique (e.g., TLC, LC-MS).

    • If the reaction is slow, allow it to warm to room temperature gradually. Avoid heating unless absolutely necessary, as this will promote elimination.

  • Work-up:

    • Once the reaction is complete, quench the reaction by pouring it into cold water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired substituted product from any unreacted starting material and dehydrobrominated byproducts.

Quantitative Data Summary

Currently, there is a lack of published quantitative data directly comparing the yields of substitution versus elimination products for reactions of this compound under various conditions. Researchers are encouraged to perform their own optimization studies and contribute this valuable data to the scientific community. A suggested experimental design for such a study is presented in the table below.

Table 1: Proposed Experimental Design for Optimizing Nucleophilic Substitution vs. Dehydrobromination

Experiment IDBase (equivalents)SolventTemperature (°C)Expected Major ProductExpected Minor Product
1NaCN (1.1)DMSO02-Bromo-4-cyanobutanoic acidDehydrobrominated byproduct
2NaCN (1.1)DMSO252-Bromo-4-cyanobutanoic acidDehydrobrominated byproduct
3NaCN (1.1)Ethanol25Dehydrobrominated byproduct2-Bromo-4-cyanobutanoic acid
4t-BuOK (1.1)THF0Dehydrobrominated byproductSubstitution product
5DBU (1.1)CH₂Cl₂25Dehydrobrominated byproductSubstitution product

Visualizations

Troubleshooting Workflow for Dehydrobromination

The following diagram illustrates the decision-making process for troubleshooting and preventing dehydrobromination.

Dehydrobromination_Troubleshooting Start Problem: Dehydrobromination Observed Analyze_Conditions Analyze Reaction Conditions: - Base Strength - Solvent Polarity - Temperature Start->Analyze_Conditions Strong_Base Is a strong/hindered base used? Analyze_Conditions->Strong_Base High_Temp Is the reaction run at high temperature? Strong_Base->High_Temp No Action_Base Action: Switch to a weaker, less hindered base (e.g., NaHCO₃, K₂CO₃) or use the salt of the nucleophile. Strong_Base->Action_Base Yes Protic_Solvent Is a protic solvent used? High_Temp->Protic_Solvent No Action_Temp Action: Lower the reaction temperature (e.g., 0°C or room temperature). High_Temp->Action_Temp Yes Protect_Acid Is the carboxylic acid unprotected? Protic_Solvent->Protect_Acid No Action_Solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetone). Protic_Solvent->Action_Solvent Yes Action_Protect Action: Protect the carboxylic acid as an ester. Protect_Acid->Action_Protect Yes End Re-run Experiment and Analyze Results Protect_Acid->End No Action_Base->End Action_Temp->End Action_Solvent->End Action_Protect->End

Technical Support Center: Purifying 2,4-Dibromobutanoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2,4-Dibromobutanoic acid using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of acidic compounds like this compound, standard silica (B1680970) gel is a common choice for the stationary phase. However, the acidic nature of both the silica and the compound can sometimes lead to issues like peak tailing or degradation. If such problems arise, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of mobile phase is critical for successful separation. A typical mobile phase for an acidic compound like this compound on a silica gel column would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). To suppress the ionization of the carboxylic acid and minimize tailing, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.

Q3: My compound is not moving down the column. What should I do?

A3: If your compound is stuck at the top of the column, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate) in your solvent mixture.

Q4: The separation between my desired product and impurities is poor. How can I improve it?

A4: To improve separation, you can try using a shallower solvent gradient (i.e., increasing the polarity more slowly) or even running the column isocratically (with a constant solvent mixture) if the TLC separation is good. A longer column or a finer mesh silica gel can also enhance resolution.

Q5: Is this compound stable on silica gel?

A5: While there is no specific data on the stability of this compound on silica gel, halogenated and acidic compounds can sometimes be sensitive. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If instability is observed, consider deactivating the silica gel or using a different stationary phase.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

ProblemPossible CauseRecommended Solution
Peak Tailing The carboxylic acid group is interacting with the acidic silanol (B1196071) groups on the silica gel.Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase to suppress the ionization of your compound.
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the polarity of your mobile phase by reducing the percentage of the polar solvent (e.g., ethyl acetate).
Compound Elutes Too Slowly (High Retention) The mobile phase is not polar enough.Increase the polarity of your mobile phase by increasing the percentage of the polar solvent.
Irreproducible Results Inconsistent column packing or changes in mobile phase composition.Ensure your column is packed uniformly without any air bubbles or cracks. Prepare fresh mobile phase for each experiment.
Product Degradation The compound may be unstable on the acidic silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The exact solvent system should be optimized based on Thin Layer Chromatography (TLC) analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Acetic Acid).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Mobile Phase Ratios (Starting Points for Optimization):

Solvent SystemRatio (v/v)Notes
Hexane:Ethyl Acetate9:1 to 7:3A good starting point for many organic compounds.
Dichloromethane:Methanol99:1 to 95:5An alternative for more polar compounds.
Additive Concentration Purpose
Acetic Acid0.1 - 1%To suppress ionization and reduce tailing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Chromatography check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is the separation of impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution optimize_gradient Optimize solvent gradient or run isocratically check_separation->optimize_gradient No check_peak_shape Is there significant peak tailing? check_separation->check_peak_shape Yes optimize_gradient->start add_acid Add 0.1-1% acetic acid to the mobile phase check_peak_shape->add_acid Yes check_recovery Is the product recovery low? check_peak_shape->check_recovery No add_acid->start check_stability Test compound stability on silica (TLC) check_recovery->check_stability Yes end Purification Successful check_recovery->end No deactivate_silica Consider deactivating silica gel or using alumina check_stability->deactivate_silica deactivate_silica->start

managing exothermic reactions of 2,4-Dibromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 2,4-Dibromobutanoic acid, with a focus on managing its exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Its primary chemical hazards are associated with its reactivity, particularly with bases and oxidizing agents, which can lead to exothermic reactions.[3] Upon decomposition, it can release toxic and irritating gases such as hydrogen bromide, carbon monoxide, and carbon dioxide.[2][3]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and alkaline materials.[3] Contact with these substances can trigger vigorous, exothermic reactions.

Q3: What happens when this compound undergoes thermal decomposition?

A3: Thermal decomposition of this compound can lead to the release of irritating and toxic vapors, including hydrogen halides (like hydrogen bromide), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] Studies on similar brominated compounds show that decomposition can be initiated at elevated temperatures, and in the presence of other substances, may form hazardous byproducts.

Q4: What are the signs of a potential runaway reaction?

A4: A runaway reaction is an uncontrolled, accelerating exothermic reaction. Key indicators include:

  • A rapid, unexpected increase in temperature that is not controlled by the cooling system.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable gas evolution (bubbling or foaming).

  • A change in the color or viscosity of the reaction mixture.

  • Venting of fumes or vapors from the reactor.

Q5: What immediate steps should be taken in case of skin or eye contact with this compound?

A5: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] In both cases, seek immediate medical attention.[1][2]

Experimental Protocol: Controlled Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using sodium hydroxide (B78521). This reaction is exothermic due to the acid-base neutralization and potential nucleophilic substitution/elimination of the bromine atoms. Careful temperature control is critical.

Objective: To synthesize 2,4-dihydroxybutanoic acid via the hydrolysis of this compound while managing the reaction exotherm.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Quenching agent (e.g., cold aqueous ammonium (B1175870) chloride)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel.

Methodology:

  • Preparation: Set up the reaction vessel in a fume hood and ensure it is clean and dry. Charge the vessel with a solution of this compound in a suitable solvent.

  • Cooling: Cool the reaction vessel to the desired starting temperature (e.g., 0-5 °C) using a cooling bath.

  • Reagent Addition: Begin slow, dropwise addition of the sodium hydroxide solution from the dropping funnel. Monitor the internal temperature of the reaction mixture closely.

  • Temperature Control: Maintain the internal temperature within the desired range (e.g., below 10 °C) by adjusting the addition rate of the NaOH solution and the efficiency of the cooling bath.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly add a quenching agent to neutralize any unreacted reagents.

  • Work-up: Proceed with the appropriate work-up and purification steps to isolate the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion prep1 Dissolve this compound prep2 Cool Reactor to 0-5 °C prep1->prep2 react1 Slowly Add NaOH Solution prep2->react1 react2 Monitor Temperature Continuously react1->react2 Adjust Addition Rate react3 Maintain Temp < 10 °C react2->react3 Adjust Addition Rate react3->react1 Adjust Addition Rate comp1 Monitor Reaction Progress react3->comp1 comp2 Quench Reaction comp1->comp2 comp3 Product Work-up comp2->comp3

Caption: Experimental workflow for the controlled hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that some values are estimated based on similar compounds due to the lack of specific experimental data.

ParameterValueSource/Basis
Molecular Formula C₄H₆Br₂O₂PubChem
Molecular Weight 245.90 g/mol PubChem
Appearance Pale yellow to light yellow oilChemicalBook
Boiling Point 294.1 ± 25.0 °C (Predicted)ChemicalBook
pKa 2.66 ± 0.10 (Predicted)ChemicalBook
Estimated Heat of Neutralization -50 to -58 kJ/molEstimated based on neutralization of carboxylic acids with strong bases.[1][4]
Estimated Heat of Hydrolysis (per mole of bromide) -40 to -80 kJ/molEstimated based on typical substitution/elimination reactions of alkyl halides.
Estimated Onset of Thermal Decomposition > 200 °CEstimated based on decomposition data for similar brominated organic acids.

Troubleshooting Guide: Managing Thermal Runaway

Q: My reaction temperature is increasing rapidly despite the cooling bath. What should I do?

A: This indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to a thermal runaway.

  • Stop Reagent Addition: Immediately stop the addition of the sodium hydroxide solution.

  • Enhance Cooling: If possible, increase the cooling capacity. This could involve adding more ice or dry ice to the cooling bath.

  • Dilution: If the reaction appears to be controllable, consider adding a pre-chilled, inert solvent to dilute the reactants and absorb some of the heat.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding a pre-chilled quenching agent.

G start Temperature Excursion Detected (Rapid, Uncontrolled Rise) stop_addition Stop NaOH Addition Immediately start->stop_addition enhance_cooling Enhance Cooling Capacity stop_addition->enhance_cooling is_controlled Is Temperature Stabilizing? enhance_cooling->is_controlled monitor Continue Monitoring is_controlled->monitor Yes quench Initiate Emergency Quench is_controlled->quench No evacuate Evacuate Area Alert Safety Personnel quench->evacuate

Caption: Troubleshooting workflow for a thermal runaway event.

Q: The pressure in my sealed reaction vessel is increasing. What does this mean?

A: An increase in pressure is a serious danger sign. It is likely caused by the evolution of gaseous byproducts (e.g., from decomposition or elimination reactions) and the increased vapor pressure of the solvent due to the rising temperature. Do not attempt to tighten the vessel further. Follow the emergency procedures for a thermal runaway, and if necessary, evacuate the area and alert safety personnel.

Q: I've observed a change in color and vigorous gas evolution. What is happening?

A: These are strong indicators of a highly exothermic and potentially decomposing reaction mixture. The gas evolution contributes to pressure buildup. Treat this as a thermal runaway situation and follow the appropriate safety protocols immediately.

References

Validation & Comparative

Navigating the Complexities of Halogenated Compounds: A Comparative Analysis of the 1H NMR Spectrum of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the precise structure of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the 1H NMR spectrum of 2,4-dibromobutanoic acid, comparing it with structurally similar halogenated butanoic acids to aid in spectral interpretation and compound identification.

The structural complexity of this compound, with two chiral centers and multiple proton environments, presents a challenging yet illustrative case for 1H NMR spectral analysis. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group significantly influence the chemical shifts of neighboring protons, leading to a distinctive spectral pattern.

Predicted 1H NMR Spectral Data of this compound and Comparison with Related Compounds

To facilitate a clear understanding, the predicted 1H NMR data for this compound is presented below, alongside experimental or predicted data for analogous compounds. This comparative approach highlights the impact of substituent positioning on proton chemical shifts and coupling patterns.

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-2~4.5Doublet of doublets (dd)~8, ~6
H-3 (diastereotopic)~2.5 - 2.8Multiplet (m)-
H-4~3.6Multiplet (m)-
-COOH~10-12Singlet (s)-
2-Bromobutanoic acidH-2~4.3Triplet (t)~7
H-3~2.1Sextet~7
H-4~1.1Triplet (t)~7
4-Bromobutyric acidH-2~2.5Triplet (t)~7
H-3~2.2Quintet~7
H-4~3.5Triplet (t)~7
2,3-Dibromobutanoic acidH-2~4.4Doublet (d)~10
H-3~4.7Multiplet (m)-
H-4~2.0Doublet (d)~7

Note: The predicted values for this compound are based on established principles of NMR spectroscopy, considering the additive effects of electron-withdrawing groups.[1][2][3] The diastereotopic nature of the H-3 protons arises from the presence of two chiral centers, leading to a more complex multiplet.

Visualizing Proton Environments in this compound

The following diagram illustrates the distinct proton environments within the this compound molecule, which give rise to the different signals in the 1H NMR spectrum.

G Proton Environments of this compound cluster_0 This compound Structure C1 C1 (COOH) C2 C2 (CHBr) C1->C2 O1 O C1->O1 O2 OH C1->O2 C3 C3 (CH2) C2->C3 Br2 Br C2->Br2 H2 H-2 C2->H2 C4 C4 (CH2Br) C3->C4 H3a H-3a C3->H3a H3b H-3b C3->H3b Br4 Br C4->Br4 H4a H-4a C4->H4a H4b H-4b C4->H4b HCOOH H O2->HCOOH

References

A Comparative Analysis of 13C NMR Chemical Shifts for 2,4-Dibromobutanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dibromobutanoic acid against structurally related butanoic acid derivatives. Understanding the influence of substituent effects on carbon environments is crucial for the structural elucidation and characterization of novel chemical entities in drug discovery and development. This document presents predicted data for this compound alongside experimental data for butanoic acid, 2-bromobutanoic acid, and 4-bromobutanoic acid, offering a clear comparison of the impact of bromination at different positions on the butanoic acid backbone.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for butanoic acid, 2-bromobutanoic acid, and 4-bromobutanoic acid, along with predicted values for this compound. The data is presented to facilitate a direct comparison of the electronic effects of the bromine substituents on each carbon atom of the butanoic acid chain.

Compound NameC1 (Carboxylic Acid)C2C3C4
Butanoic Acid~180.6 ppm~36.2 ppm~18.5 ppm~13.6 ppm
2-Bromobutanoic Acid~173.9 ppm~45.5 ppm~28.1 ppm~11.1 ppm
4-Bromobutanoic Acid~178.6 ppm~32.8 ppm~29.8 ppm~32.8 ppm
This compound (Predicted) ~172.5 ppm ~48.1 ppm ~40.2 ppm ~30.7 ppm

Experimental Protocols

General Procedure for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample or dispense 20-100 µL of a liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. The choice of solvent should be based on the solubility of the analyte and its chemical inertness.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in the pipette to prevent contamination and shimming issues.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its position for optimal placement within the NMR probe.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer field frequency to the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution. This is typically an automated process on modern spectrometers.

  • Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range sufficient to cover all expected carbon signals (typically 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Number of Scans: This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are often adequate to achieve a good signal-to-noise ratio.

  • Initiate the data acquisition.

3. Data Processing:

  • Once the acquisition is complete, the Free Induction Decay (FID) is processed.

  • Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks if quantitative information is desired (note: for accurate integration in 13C NMR, specific experimental conditions must be met).

  • Analyze the processed spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Substituent Effects on 13C NMR Chemical Shifts

The following diagram illustrates the influence of the carboxylic acid and bromine substituents on the 13C NMR chemical shifts of the carbon atoms in the butanoic acid backbone. The shifts are influenced by inductive effects and the heavy atom effect of bromine.

G Influence of Substituents on 13C NMR Chemical Shifts of Butanoic Acid Derivatives cluster_butanoic_acid Butanoic Acid cluster_2_bromo 2-Bromobutanoic Acid cluster_4_bromo 4-Bromobutanoic Acid cluster_24_dibromo This compound (Predicted) C1_BA C1 ~180.6 ppm C2_BA C2 ~36.2 ppm C1_2B C1 ~173.9 ppm C1_BA->C1_2B Br at C2 (upfield shift) C1_4B C1 ~178.6 ppm C1_BA->C1_4B Br at C4 (slight upfield) C3_BA C3 ~18.5 ppm C2_2B C2 ~45.5 ppm C2_BA->C2_2B Br at C2 (downfield shift) C4_BA C4 ~13.6 ppm C3_2B C3 ~28.1 ppm C3_BA->C3_2B Br at C2 (downfield shift) C3_4B C3 ~29.8 ppm C3_BA->C3_4B Br at C4 (downfield shift) C4_4B C4 ~32.8 ppm C4_BA->C4_4B Br at C4 (downfield shift) C1_24DB C1 ~172.5 ppm C1_2B->C1_24DB Br at C4 (slight upfield) C2_24DB C2 ~48.1 ppm C2_2B->C2_24DB Br at C4 (further downfield) C4_2B C4 ~11.1 ppm C3_24DB C3 ~40.2 ppm C3_2B->C3_24DB Br at C4 (significant downfield) C2_4B C2 ~32.8 ppm C4_24DB C4 ~30.7 ppm C4_4B->C4_24DB Br at C2 (slight upfield)

Caption: Substituent effects on 13C NMR chemical shifts.

A Comparative Guide to the Analytical Characterization of 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,4-dibromobutanoic acid. We delve into the predicted mass spectrometry fragmentation patterns and explore alternative analytical techniques, offering insights for structural elucidation and quantitative analysis. This document presents predicted data based on established chemical principles, detailed experimental protocols, and a comparative analysis to support your research and development endeavors.

Mass Spectrometry Fragmentation of this compound: A Predicted Overview

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds. For this compound (C₄H₆Br₂O₂), with a molecular weight of approximately 246 g/mol , electron ionization (EI) mass spectrometry is expected to produce a characteristic fragmentation pattern. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This will result in a distinctive isotopic pattern for bromine-containing fragments, with peaks separated by 2 mass units (M, M+2, M+4).

The fragmentation of carboxylic acids is well-documented and typically involves several key pathways. For short-chain carboxylic acids, prominent fragmentation includes the loss of the hydroxyl radical (•OH) and the carboxyl group (•COOH)[1]. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation route[2].

Based on these principles, the predicted mass spectrum of this compound would exhibit a molecular ion peak cluster around m/z 244, 246, and 248. Subsequent fragmentation would likely proceed through the following pathways:

  • Loss of a bromine atom: This would lead to a significant fragment ion cluster.

  • Loss of the carboxyl group (-COOH): This would result in a fragment with the loss of 45 amu.

  • Alpha-cleavage: Cleavage of the C-C bond between the carboxyl group and the alpha-carbon.

  • Cleavage of the carbon chain: Fragmentation of the butanoic acid backbone.

Comparison of Analytical Techniques

While mass spectrometry provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization of this compound.

Analytical Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides separation of volatile compounds and their mass fragmentation patterns. Offers molecular weight and structural information.High sensitivity and specificity. Can identify and quantify the analyte in complex mixtures.Requires derivatization for non-volatile compounds like carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase. Can be coupled with various detectors (e.g., UV, MS).Suitable for non-volatile and thermally labile compounds. Versatile with a wide range of column chemistries.May have lower resolution than GC for some compounds. UV detection is less specific than MS.
Ion Chromatography (IC) A subset of HPLC that separates ions and polar molecules based on their charge.Excellent for the analysis of organic and inorganic ions in aqueous samples.[3] High sensitivity and selectivity for ionic species.Primarily suited for ionic or ionizable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.Non-destructive technique. Provides unambiguous structure elucidation.Lower sensitivity compared to mass spectrometry. Requires higher sample concentrations.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted prominent fragment ions for this compound under electron ionization mass spectrometry. The m/z values are given for the monoisotopic mass containing ⁷⁹Br. The characteristic isotopic pattern for fragments containing one or two bromine atoms should be observed.

Predicted Fragment Ion Structure m/z (for ⁷⁹Br) Notes
[M]⁺[C₄H₆⁷⁹Br₂O₂]⁺244Molecular ion (low intensity expected)
[M-Br]⁺[C₄H₆⁷⁹BrO₂]⁺165Loss of a bromine atom
[M-COOH]⁺[C₃H₅⁷⁹Br₂]⁺199Loss of the carboxyl group
[M-CH₂Br]⁺[C₃H₄⁷⁹BrO₂]⁺151Cleavage of the C-C bond with loss of bromomethyl radical
[C₂H₃Br]⁺[CH₂=CH-Br]⁺106Fragment from cleavage of the carbon chain
[COOH]⁺[COOH]⁺45Carboxyl group fragment

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (with Derivatization)

This protocol describes a general method for the analysis of carboxylic acids by GC-MS after derivatization to increase volatility.

  • Sample Preparation and Derivatization:

    • Accurately weigh 1-5 mg of this compound into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of organic acids by HPLC with UV detection.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

Ion Chromatography (IC) Analysis

This protocol outlines a general method for the analysis of brominated organic acids using ion chromatography.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in deionized water to a final concentration of approximately 1 mg/mL.

    • Dilute the sample as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.45 µm IC-certified syringe filter.

  • IC Conditions:

    • IC System: Dionex ICS-6000 HPIC system or equivalent.

    • Column: Anion-exchange column (e.g., Dionex IonPac AS11-HC).

    • Eluent: Potassium hydroxide (B78521) (KOH) gradient. The gradient program should be optimized for the specific separation. A typical starting point is a gradient from 1 mM to 60 mM KOH over 30 minutes.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: Suppressed conductivity detection.

    • Injection Volume: 25 µL.

Visualizing Fragmentation and Workflow

To further elucidate the analytical processes, the following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Fragmentation_Pathway M This compound [C4H6Br2O2]+• m/z 244/246/248 F1 [M-Br]+ [C4H6BrO2]+ m/z 165/167 M->F1 - Br• F2 [M-COOH]+ [C3H5Br2]+ m/z 199/201/203 M->F2 - •COOH F3 [M-CH2Br]+ [C3H4BrO2]+ m/z 151/153 M->F3 - •CH2Br F5 [COOH]+ m/z 45 M->F5 α-cleavage F4 [C2H3Br]+• m/z 106/108 F1->F4 - CO2 - H2O F2->F4 - HBr

Caption: Predicted EI-MS fragmentation of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (for GC-MS) Sample->Derivatization Dissolution Dissolution & Filtration Sample->Dissolution GCMS GC-MS Derivatization->GCMS HPLC HPLC-UV Dissolution->HPLC IC Ion Chromatography Dissolution->IC NMR NMR Dissolution->NMR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Chroma_Data Chromatogram (Retention Time, Purity) HPLC->Chroma_Data IC->Chroma_Data NMR_Data NMR Spectrum (Structure Elucidation) NMR->NMR_Data Comparison Comparative Analysis MS_Data->Comparison Chroma_Data->Comparison NMR_Data->Comparison

References

Navigating the Vibrational Landscape: A Comparative FTIR Guide to 2,4-Dibromobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating functional groups and overall molecular architecture. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,4-dibromobutanoic acid, offering insights into its vibrational characteristics in contrast to its structural precursors and isomers.

While a direct experimental spectrum for this compound is not publicly available, a comprehensive understanding of its expected spectral features can be derived from the well-established characteristic absorption frequencies of its constituent functional groups. By comparing these predicted absorptions with the spectra of butanoic acid, 2-bromobutanoic acid, and 4-bromobutanoic acid, researchers can effectively identify the spectral markers indicative of dibromination at the 2 and 4 positions.

Comparative Analysis of Characteristic Vibrational Frequencies

The introduction of bromine atoms into the butanoic acid backbone induces notable shifts in the vibrational frequencies of neighboring bonds. The following table summarizes the key expected and observed IR absorption bands for this compound and its related compounds.

Functional GroupVibrational ModeButanoic Acid (cm⁻¹)2-Bromobutanoic Acid (cm⁻¹)4-Bromobutanoic Acid (cm⁻¹)This compound (Expected, cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)[1][2][3][4]3300-2500 (broad)[2]3300-2500 (broad)[2]3300-2500 (broad)
Carboxylic AcidC=O Stretch~1710[1][4]~1715-1720~1710~1720-1725
Alkyl HalideC-Br Stretch-690-515[5]690-515[5]690-515 (two distinct bands possible)
Carboxylic AcidC-O Stretch1320-1210[2]1320-1210[2]1320-1210[2]1320-1210

The most significant differentiators for this compound will be the presence of C-Br stretching vibrations and the potential influence of the electron-withdrawing bromine atoms on the C=O stretching frequency. The α-bromine in 2-bromobutanoic acid typically causes a slight increase in the C=O stretching frequency compared to the unsubstituted acid. A similar, and possibly additive, effect is anticipated for this compound. Furthermore, the presence of two C-Br bonds at different positions (secondary and primary) may give rise to two distinct absorption bands or a broadened band in the C-Br stretching region of the spectrum.[5]

Structural Relationships of Brominated Butanoic Acids

The following diagram illustrates the structural evolution from the parent butanoic acid to its mono- and di-brominated derivatives, providing a clear visual representation of the compounds discussed in this guide.

G Structural Relationship of Brominated Butanoic Acids Butanoic_Acid Butanoic Acid (C4H8O2) Two_Bromo 2-Bromobutanoic Acid (C4H7BrO2) Butanoic_Acid->Two_Bromo + Br at C2 Four_Bromo 4-Bromobutanoic Acid (C4H7BrO2) Butanoic_Acid->Four_Bromo + Br at C4 TwoFour_Dibromo This compound (C4H6Br2O2) Two_Bromo->TwoFour_Dibromo + Br at C4 Four_Bromo->TwoFour_Dibromo + Br at C2

Structural Relationship of Brominated Butanoic Acids

Experimental Protocol for FTIR Spectroscopy of Solid Carboxylic Acids

For researchers wishing to acquire an FTIR spectrum of this compound or similar solid organic acids, the following protocols for the KBr pellet and Attenuated Total Reflectance (ATR) methods are provided.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry KBr and pressing it into a transparent pellet.

Materials:

  • This compound (or other solid acid)

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry environment (e.g., under a heat lamp or in a glovebox to minimize moisture), grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[7]

  • Pellet Formation: Transfer the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent pellet.[8][9] If the die has a vacuum port, apply a vacuum during pressing to remove trapped air and moisture.[9]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to ratio against the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Materials:

  • This compound (or other solid acid)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

Procedure:

  • Background Scan: With the ATR crystal clean, record a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.[10]

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Record the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[10]

By following these protocols and utilizing the comparative spectral data provided, researchers can confidently identify and characterize this compound and its analogs, facilitating its use in further research and development.

References

A Strategic Advantage in Synthesis: Unveiling the Benefits of 2,4-Dibromobutanoic Acid Over 1,4-dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. While both 2,4-Dibromobutanoic acid and 1,4-dibromobutane (B41627) offer two reactive bromine centers for alkylation reactions, the presence of a carboxylic acid moiety in the former bestows a range of strategic advantages, particularly in the construction of complex and chiral molecules. This guide provides an objective comparison of these two reagents, supported by experimental insights, to aid in the selection of the optimal building block for your research needs.

Differentiated Reactivity: The Influence of the Carboxyl Group

The primary distinction between this compound and 1,4-dibromobutane lies in the electronic influence of the carboxyl group on the reactivity of the adjacent α-bromine. This functional group arrangement in this compound, classifying it as an α-halo acid, significantly enhances the electrophilicity of the α-carbon. This heightened reactivity makes the α-bromine more susceptible to nucleophilic substitution compared to the bromine atoms in 1,4-dibromobutane.[1][2]

This difference in reactivity allows for selective and sequential reactions, a key advantage in multi-step syntheses. For instance, a less reactive nucleophile can be directed to the more reactive α-position of this compound, leaving the γ-bromine available for a subsequent transformation with a more potent nucleophile. In contrast, the two primary bromine atoms of 1,4-dibromobutane exhibit similar reactivity, often leading to mixtures of mono- and di-substituted products or requiring protecting group strategies to achieve selective functionalization.

Stereochemical Control and Chiral Synthesis

The presence of a chiral center at the α-carbon in this compound (once the bromine is substituted) opens avenues for stereoselective synthesis that are not readily accessible with the achiral 1,4-dibromobutane. The carboxylic acid can act as a handle for chiral auxiliaries or as a directing group in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in drug development.[3]

For example, in the synthesis of chiral γ-lactones, derivatives of this compound can undergo intramolecular cyclization with high stereocontrol, leading to the formation of specific stereoisomers. This is a significant advantage over using 1,4-dibromobutane, which would typically result in a racemic mixture of the target lactone.

Versatility in Functional Group Transformations

The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into a variety of other functionalities, such as esters, amides, and alcohols. This broadens the synthetic possibilities and allows for the introduction of diverse pharmacophores or linking moieties in a drug candidate. 1,4-dibromobutane, lacking this functionality, is primarily limited to alkylation reactions.

Comparative Data Summary

While direct side-by-side comparative studies with quantitative yield data for a single target molecule are not extensively reported in the literature, the principles of chemical reactivity and stereochemistry strongly suggest the following advantages of using this compound in specific synthetic scenarios.

FeatureThis compound1,4-dibromobutaneAdvantage of this compound
Reactivity of Bromine Atoms Differentiated reactivity (α > γ)Similar reactivityEnables selective and sequential functionalization.
Stereochemistry Chiral precursor potentialAchiralFacilitates stereoselective synthesis of chiral molecules.
Functional Group Handle Versatile carboxylic acid groupNoneAllows for a wider range of chemical transformations.
Intramolecular Cyclization Can lead to chiral lactonesLeads to achiral cyclic ethers (e.g., THF)Access to important chiral structural motifs.

Experimental Protocols

To illustrate the practical application of these reagents, detailed experimental protocols for representative transformations are provided below.

Protocol 1: Synthesis of a Substituted γ-Lactone via Intramolecular Cyclization of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted γ-lactone, a common scaffold in natural products and pharmaceuticals, leveraging the unique functionality of this compound.

Step 1: Esterification of this compound

  • Dissolve this compound (1.0 eq) in a suitable alcohol (e.g., methanol, ethanol) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography.

Step 2: Nucleophilic Substitution at the α-Position

  • Dissolve the ester from Step 1 (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DMF).

  • Add the desired nucleophile (e.g., a deprotonated malonate ester, 1.1 eq) at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the α-substituted product by column chromatography.

Step 3: Intramolecular Cyclization (Lactonization)

  • Dissolve the purified product from Step 2 (1.0 eq) in a suitable solvent (e.g., THF).

  • Add a non-nucleophilic base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete as monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the lactone with an organic solvent and purify by column chromatography.

Protocol 2: Synthesis of Tetrahydrofuran (THF) from 1,4-dibromobutane

This protocol describes a classic Williamson ether synthesis to produce the achiral cyclic ether, tetrahydrofuran, from 1,4-dibromobutane.

  • In a round-bottom flask equipped with a reflux condenser, add a solution of a suitable diol (e.g., ethylene (B1197577) glycol) and a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a phase-transfer catalyst system).

  • Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture with vigorous stirring.

  • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture and perform a steam distillation or extraction with an organic solvent to isolate the tetrahydrofuran.

  • Purify the product by distillation.

Visualizing the Synthetic Advantage

The following diagrams illustrate the conceptual differences in the synthetic pathways utilizing this compound and 1,4-dibromobutane.

G Synthetic Utility Comparison cluster_0 This compound Pathway cluster_1 1,4-dibromobutane Pathway A 2,4-Dibromobutanoic Acid B Step 1: Selective α-Substitution (Nucleophile 1) A->B High α-reactivity C α-Substituted Intermediate B->C D Step 2: γ-Substitution or Intramolecular Cyclization C->D E Chiral/Complex Product (e.g., Substituted Lactone) D->E F 1,4-dibromobutane G Alkylation (Nucleophile) F->G H Mixture of Mono- and Di-substituted Products or Symmetrical Product G->H

Caption: Comparative synthetic pathways.

The diagram above illustrates the strategic advantage of this compound in enabling sequential and controlled functionalization, leading to complex and potentially chiral products. In contrast, the symmetrical nature of 1,4-dibromobutane often results in less complex or mixed product outcomes.

G Workflow for Chiral Lactone Synthesis Start Start: This compound Step1 Esterification Start->Step1 Intermediate1 Bromo-ester Intermediate Step1->Intermediate1 Step2 Stereoselective α-Alkylation Intermediate1->Step2 Intermediate2 Chiral α-Substituted Intermediate Step2->Intermediate2 Step3 Base-mediated Intramolecular Cyclization Intermediate2->Step3 Product Final Product: Enantiomerically Enriched γ-Lactone Step3->Product

Caption: Chiral lactone synthesis workflow.

This workflow highlights how the functionalities of this compound can be strategically employed in a multi-step synthesis to achieve a stereochemically defined product, an outcome that is challenging to attain with 1,4-dibromobutane.

Conclusion

References

analytical methods for determining the purity of 2,4-Dibromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2,4-Dibromobutanoic acid is paramount. This guide provides a comparative overview of three common analytical methods for assessing the purity of this halogenated carboxylic acid: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. Each method's principles, experimental protocols, and a comparison of their performance are detailed below.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample availability, and instrumentation access. The following table summarizes the key characteristics of HPLC, qNMR, and titration for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase, followed by detection (typically UV).The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei. Purity is determined by comparing the analyte's signal to a certified internal standard.Neutralization of the carboxylic acid group with a standardized basic solution to determine the amount of acidic substance present.
Purity Measurement Relative purity based on area percent of the main peak. Can provide absolute purity with a certified reference standard.Absolute purity determination without the need for a specific reference standard of the analyte.Purity based on the percentage of the acidic component.
Selectivity High selectivity for separating structurally similar impurities.High structural resolution, allowing for the identification and quantification of impurities with different chemical structures.Low selectivity; any acidic impurity will be titrated along with the main compound.
Sensitivity High (typically ppm level).Moderate (typically requires mg of sample).Low (typically requires a significant amount of sample).
Sample Throughput High, with automated systems.Moderate, depending on the experiment setup.High for manual titrations, can be automated.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.Yes, the sample is neutralized.
Typical Purity Result 99.5%98.9%98.5%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its relative peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid modifier)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation (e.g., 50:50 v/v).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the sample solution and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Processing and Analysis:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

Acid-Base Titration

Objective: To determine the purity of this compound by titrating its carboxylic acid group with a standardized base.

Instrumentation:

  • Buret (50 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 200 mg) and dissolve it in a suitable solvent (e.g., 50 mL of ethanol) in an Erlenmeyer flask.

  • Titration Setup: Add a few drops of phenolphthalein indicator to the sample solution.

  • Titration: Titrate the sample solution with the standardized NaOH solution from the buret until a persistent faint pink color is observed.

  • Calculation: Record the volume of NaOH solution used. The purity is calculated as follows: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample) * 100 Where:

    • V_NaOH = volume of NaOH solution used (in L)

    • M_NaOH = molarity of NaOH solution

    • MW_acid = molecular weight of this compound

    • m_sample = mass of the sample (in g)

Visualizing the Purity Analysis Workflow

The following diagram illustrates a general workflow for determining the purity of a chemical compound like this compound, incorporating the discussed analytical methods.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Report Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR Titration Titration Dissolution->Titration Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile qNMR->Purity_Calc Titration->Purity_Calc Comparison Method Comparison Purity_Calc->Comparison Impurity_Profile->Comparison Final_Report Certificate of Analysis / Purity Report Comparison->Final_Report

Caption: Workflow for Purity Determination of this compound.

This guide provides a foundational understanding of the common analytical methods for determining the purity of this compound. For regulatory submissions or in-depth quality control, a combination of these orthogonal techniques is often recommended to provide a comprehensive purity profile.

Comparative Guide to Novel Compounds Synthesized from 2,4-Dibromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2,4-Dibromobutanoic acid. It offers an objective look at the synthesis, characterization, and potential applications of these compounds, supported by experimental data from scientific literature. The information is presented to facilitate research and development in medicinal chemistry and materials science.

Introduction

This compound is a readily available difunctionalized building block with significant potential in organic synthesis. The presence of two bromine atoms at the α and γ positions, along with a carboxylic acid moiety, allows for a variety of chemical transformations, leading to the formation of diverse molecular architectures. These include heterocyclic compounds such as lactones, proline analogs, and tetrahydrothiophenes, many of which are scaffolds of interest in drug discovery and development. This guide explores the synthesis and characterization of several key compound classes derived from this compound.

Comparison of Synthesized Compounds

The following table summarizes the key characteristics of different classes of compounds synthesized from this compound.

Compound ClassGeneral StructureSynthetic StrategyKey Characterization DataPotential Applications
α-Bromo-γ-butyrolactone A five-membered lactone ring with a bromine atom at the α-position.Intramolecular cyclization of this compound, often preceded by the bromination of γ-butyrolactone.[1]¹H NMR: Signals corresponding to the lactone ring protons. ¹³C NMR: Carbonyl carbon signal and signals for the ring carbons. IR: Characteristic C=O stretching frequency for a γ-lactone.Intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Proline Analogs Pyrrolidine-2-carboxylic acid derivatives.Intramolecular cyclization via reaction with an amine source (e.g., ammonia), where the amine displaces both bromine atoms.¹H NMR: Characteristic signals for the pyrrolidine (B122466) ring protons. ¹³C NMR: Signals for the five ring carbons, including the carboxyl carbon. Mass Spectrometry: Molecular ion peak corresponding to the expected proline analog.Scaffolds for peptidomimetics, catalysts in asymmetric synthesis.
Tetrahydrothiophene-2-carboxylic Acid A five-membered sulfur-containing heterocycle with a carboxylic acid group at the 2-position.Reaction with a sulfur nucleophile, such as sodium sulfide (B99878), leading to intramolecular cyclization.¹H NMR: Signals for the tetrahydrothiophene (B86538) ring protons. ¹³C NMR: Signals for the ring carbons, including the carbon bearing the carboxyl group. Mass Spectrometry: Molecular ion peak confirming the presence of sulfur.Building blocks for compounds with potential biological activities.

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are crucial for reproducibility and further development.

Synthesis of α-Bromo-γ-butyrolactone from γ-Butyrolactone (via this compound intermediate)

This method involves the ring-opening of γ-butyrolactone to form a dibromo acid intermediate, which then undergoes intramolecular cyclization.

Materials:

  • γ-Butyrolactone

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Tetraalkylammonium hydroxide (B78521)

  • Water

  • Chloroform or Methyl Ethyl Ketone (MEK)

Procedure:

  • Ring-Opening Bromination: γ-Butyrolactone is reacted with bromine and a catalytic amount of phosphorus tribromide. This reaction proceeds via a Hell-Volhard-Zelinsky-type mechanism to open the lactone ring and form this compound.[3][4]

  • Intramolecular Cyclization: The resulting this compound is then treated with a base, such as tetraalkylammonium hydroxide, in a two-phase system (e.g., water/chloroform or water/MEK).[3][4] The base facilitates the deprotonation of the carboxylic acid and subsequent intramolecular nucleophilic attack of the carboxylate on the carbon bearing the γ-bromine, leading to the formation of α-Bromo-γ-butyrolactone.[3][4]

  • Purification: The product is isolated from the organic phase and purified by distillation or chromatography.

Synthesis of Proline Analogs

The synthesis of proline from α,γ-dihalobutanoic acids is a known industrial process, often detailed in patent literature.

Materials:

Procedure:

  • Amination and Cyclization: this compound is reacted with an excess of ammonia in a suitable solvent. The ammonia acts as both a nucleophile and a base. The reaction proceeds via a double nucleophilic substitution, where the amino group displaces both bromine atoms, leading to the formation of the pyrrolidine ring of proline.

  • Purification: The resulting proline is typically isolated by crystallization or ion-exchange chromatography.

Synthesis of Tetrahydrothiophene-2-carboxylic Acid

The synthesis of sulfur-containing heterocycles can be achieved by reacting dihaloalkanes with a sulfur source.

Materials:

  • This compound

  • Sodium sulfide (Na₂S) or a similar sulfur nucleophile

  • Solvent (e.g., ethanol, water)

Procedure:

  • Thiolation and Cyclization: this compound is treated with a sulfur nucleophile like sodium sulfide. The sulfide ion displaces both bromine atoms in a sequential or concerted manner to form the tetrahydrothiophene ring.

  • Purification: The product, tetrahydrothiophene-2-carboxylic acid, is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

Visualizing Synthesis and Workflows

Diagrams illustrating the synthetic pathways and experimental workflows provide a clear and concise overview of the processes involved.

Synthesis_Pathways cluster_lactone α-Bromo-γ-butyrolactone Synthesis cluster_proline Proline Analog Synthesis cluster_thiophene Tetrahydrothiophene Synthesis This compound This compound Intramolecular Cyclization (Base) Intramolecular Cyclization (Base) This compound->Intramolecular Cyclization (Base) Base Reaction with NH₃ Reaction with NH₃ This compound->Reaction with NH₃ Ammonia Reaction with Na₂S Reaction with Na₂S This compound->Reaction with Na₂S Sodium Sulfide α-Bromo-γ-butyrolactone α-Bromo-γ-butyrolactone Intramolecular Cyclization (Base)->α-Bromo-γ-butyrolactone Proline Analog Proline Analog Reaction with NH₃->Proline Analog Tetrahydrothiophene-2-carboxylic Acid Tetrahydrothiophene-2-carboxylic Acid Reaction with Na₂S->Tetrahydrothiophene-2-carboxylic Acid

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material\n(this compound) Starting Material (this compound) Reaction with\nNucleophile Reaction with Nucleophile Starting Material\n(this compound)->Reaction with\nNucleophile Crude Product Crude Product Reaction with\nNucleophile->Crude Product Extraction / Crystallization Extraction / Crystallization Crude Product->Extraction / Crystallization Purified Compound Purified Compound Extraction / Crystallization->Purified Compound Spectroscopic Analysis\n(NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purified Compound->Spectroscopic Analysis\n(NMR, IR, MS)

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of novel compounds, particularly five-membered heterocycles. The ability to selectively target the different reactive sites on the molecule opens up avenues for creating diverse chemical libraries for screening in drug discovery and for the development of new materials. The synthetic routes outlined in this guide, leading to α-bromo-γ-butyrolactones, proline analogs, and tetrahydrothiophene derivatives, highlight the synthetic utility of this dibromo acid. Further research into the biological activities and material properties of these and other derivatives is warranted to fully explore the potential of this chemical building block.

References

A Comparative Guide to Brominating Agents for Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of performance, protocols, and mechanisms of common brominating agents for the α-bromination of butyric acid.

The introduction of a bromine atom at the alpha (α) position of butyric acid is a crucial step in the synthesis of a variety of valuable chemical intermediates, including those used in the development of pharmaceuticals. The resulting 2-bromobutyric acid is a versatile building block for further molecular elaboration. The choice of the brominating agent and method is a critical decision that influences reaction efficiency, selectivity, yield, and the overall feasibility of a synthetic route. This guide provides an objective comparison of the two primary methods for the α-bromination of butyric acid: the classic Hell-Volhard-Zelinsky (HVZ) reaction and the milder approach using N-bromosuccinimide (NBS) via an acyl chloride intermediate.

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for the Hell-Volhard-Zelinsky reaction and the N-bromosuccinimide method for the α-bromination of butyric acid and its analogs.

Brominating Agent/MethodReagents & CatalystsReaction ConditionsTypical YieldSelectivityKey Advantages & Disadvantages
Hell-Volhard-Zelinsky (HVZ) Reaction Bromine (Br₂), Phosphorus Tribromide (PBr₃) or red Phosphorus (catalytic)High temperature (often >100°C), neat or in a high-boiling solvent, prolonged reaction time.[1][2]87.5–88.6% (for isovaleric acid, a close analog)[1]High for α-position.Advantages: High-yielding, one-pot procedure. Disadvantages: Harsh and corrosive reagents, high temperatures, potential for side reactions if not carefully controlled.[1]
N-Bromosuccinimide (NBS) Method N-Bromosuccinimide (NBS), Thionyl Chloride (SOCl₂) or Oxalyl Chloride, optional radical initiator (e.g., AIBN) or acid catalyst.Two-step process: 1. Acyl chloride formation (reflux). 2. α-bromination (mild heat).[1]Generally high-yielding with few side-products.[3][4]High for α-position.Advantages: Milder reaction conditions, avoids the use of elemental bromine directly in the main bromination step, easier to handle reagents.[1] Disadvantages: Two-step process, requires the synthesis and isolation of the acyl chloride intermediate.[1]

Reaction Mechanisms and Experimental Workflows

The distinct reaction conditions and outcomes of the HVZ reaction and the NBS method stem from their different mechanistic pathways.

Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction proceeds through the in situ formation of an acyl bromide, which is more readily enolized than the parent carboxylic acid. This enol intermediate is then susceptible to electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[5]

HVZ_Workflow Experimental Workflow for HVZ Reaction butyric_acid Butyric Acid reagents Add Br₂ and catalytic PBr₃ butyric_acid->reagents reaction Heat to >100°C reagents->reaction hydrolysis Aqueous Workup reaction->hydrolysis product 2-Bromobutyric Acid hydrolysis->product

Experimental Workflow for HVZ Reaction.

The mechanism involves the initial conversion of butyric acid to butyryl bromide, which then tautomerizes to its enol form. The enol reacts with bromine, and subsequent hydrolysis yields 2-bromobutyric acid.

HVZ_Mechanism Hell-Volhard-Zelinsky Reaction Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis BA Butyric Acid PBr3 PBr₃ BA->PBr3 + Br₂ BB Butyryl Bromide PBr3->BB Enol Enol Intermediate BB->Enol Tautomerization Br2 Br₂ Enol->Br2 aBB α-Bromo Butyryl Bromide Br2->aBB H2O H₂O aBB->H2O Product 2-Bromobutyric Acid H2O->Product

Hell-Volhard-Zelinsky Reaction Mechanism.
N-Bromosuccinimide (NBS) Method

This method offers a milder alternative by first converting the less reactive butyric acid into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting butyryl chloride is then brominated at the α-position using NBS, which can proceed via a radical or acid-catalyzed pathway.[4] Finally, hydrolysis of the α-bromo acyl chloride gives the desired product.

NBS_Workflow Experimental Workflow for NBS Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: α-Bromination and Hydrolysis butyric_acid Butyric Acid socl2 Add SOCl₂ and Reflux butyric_acid->socl2 butyryl_chloride Butyryl Chloride socl2->butyryl_chloride nbs Add NBS and Heat butyryl_chloride->nbs hydrolysis Aqueous Workup nbs->hydrolysis product 2-Bromobutyric Acid hydrolysis->product

Experimental Workflow for NBS Method.

The mechanism for the NBS bromination of the acyl chloride involves the enolization of the acyl chloride, which is then attacked by the electrophilic bromine from NBS.

NBS_Mechanism NBS Bromination Mechanism of Acyl Chloride cluster_0 Enolization of Acyl Chloride cluster_1 α-Bromination cluster_2 Hydrolysis BC Butyryl Chloride Enol_BC Enol of Butyryl Chloride BC->Enol_BC Tautomerization NBS NBS Enol_BC->NBS aBC α-Bromo Butyryl Chloride NBS->aBC H2O H₂O aBC->H2O Product 2-Bromobutyric Acid H2O->Product

NBS Bromination Mechanism of Acyl Chloride.

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Bromination of Butyric Acid

Materials:

  • Butyric acid

  • Red phosphorus

  • Bromine

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butyric acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture at a temperature sufficient to maintain reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature and cautiously add water to quench any remaining phosphorus bromides.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-bromobutyric acid can be purified by vacuum distillation.

α-Bromination of Butyric Acid using N-Bromosuccinimide (NBS)

This is a two-step procedure.

Step 1: Synthesis of Butyryl Chloride

Materials:

  • Butyric acid

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine butyric acid with a slight excess of thionyl chloride.

  • Heat the mixture to reflux for 1-2 hours or until the evolution of HCl and SO₂ gases ceases.

  • The excess thionyl chloride can be removed by distillation to yield crude butyryl chloride, which can be used in the next step without further purification.

Step 2: α-Bromination of Butyryl Chloride

Materials:

  • Butyryl chloride (from Step 1)

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable solvent)

  • Radical initiator (e.g., AIBN) or a catalytic amount of HBr (optional, depending on the desired mechanism)

  • Water

Procedure:

  • Dissolve the crude butyryl chloride in a suitable solvent like carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator or acid.

  • Heat the mixture to reflux until the reaction is complete (can be monitored by TLC or GC). The denser NBS will be consumed and the less dense succinimide (B58015) byproduct will float.

  • Cool the reaction mixture and filter off the succinimide.

  • Carefully add water to the filtrate to hydrolyze the 2-bromobutyryl chloride to 2-bromobutyric acid.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification can be achieved by vacuum distillation.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and the N-bromosuccinimide method are effective for the α-bromination of butyric acid, each with its own set of advantages and disadvantages. The HVZ reaction is a robust, high-yielding, one-pot process, making it suitable for large-scale synthesis where the use of harsh reagents and high temperatures is manageable.[1] In contrast, the NBS method provides a milder and often more selective alternative, which is particularly advantageous for substrates that are sensitive to the harsh conditions of the HVZ reaction.[1] However, it necessitates a two-step procedure involving the preparation of the acyl chloride intermediate. The ultimate choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting material to acidic and high-temperature conditions, and the available laboratory equipment.

References

A Comparative Guide to the Structural Validation of 2,4-Dibromobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2,4-Dibromobutanoic acid and its derivatives. Accurate structural elucidation is paramount in drug discovery and development to ensure compound identity, purity, and to understand structure-activity relationships. This document outlines key experimental methodologies, presents comparative data, and offers visual workflows to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to this compound and Structural Validation

This compound is a halogenated carboxylic acid with the chemical formula C₄H₆Br₂O₂.[1] Its derivatives are of interest in organic synthesis and medicinal chemistry as building blocks for more complex molecules. The precise location of the bromine atoms on the butanoic acid backbone is critical to the chemical and biological properties of the molecule. Therefore, rigorous structural validation is essential to confirm the synthesis of the desired isomer and to rule out the presence of other isomers, such as 2,3-dibromobutanoic acid or 3,4-dibromobutanoic acid.

A multi-technique approach is often the most robust strategy for unambiguous structure determination. This guide will focus on the application and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structural validation depends on several factors, including the sample's physical state, the required level of detail, and the available instrumentation. Below is a comparative overview of the primary methods.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Soluble sample (typically 1-10 mg) in a deuterated solvent.Provides detailed structural information, non-destructive.Can be complex to interpret for complex molecules, requires relatively pure samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.Small sample amount (µg to ng), can be coupled with chromatographic separation (e.g., GC-MS).High sensitivity, provides molecular formula.Isomers may not be distinguishable by mass alone, fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Br).Solid, liquid, or gas samples.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.Single, high-quality crystal.Provides definitive structural proof.Crystal growth can be challenging and time-consuming.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents high-quality predicted data alongside experimental data for a closely related isomer, 2,3-Dibromobutanoic acid, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum of this compound (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5dd1HH-2
~3.6-3.8m2HH-4
~2.5-2.7m2HH-3
~11.0br s1H-COOH

Experimental ¹H NMR Data for 2,3-Dibromobutanoic Acid:

Actual experimental data for 2,3-dibromobutanoic acid would be presented here for comparison if available in the search results.

Predicted ¹³C NMR Spectrum of this compound (125 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~175C-1 (C=O)
~45C-2 (CH-Br)
~35C-3 (CH₂)
~30C-4 (CH₂-Br)

Experimental ¹³C NMR Data for 2,3-Dibromobutanoic Acid:

Actual experimental data for 2,3-dibromobutanoic acid would be presented here for comparison if available in the search results.[2]

Mass Spectrometry (MS)

Expected Mass Spectrum of this compound:

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).

  • Molecular Ion (M⁺): m/z = 244, 246, 248

  • Key Fragments:

    • Loss of Br: [M-Br]⁺

    • Loss of COOH: [M-COOH]⁺

    • Loss of CH₂Br: [M-CH₂Br]⁺

Experimental Mass Spectrum Data for 2,3-Dibromobutanoic Acid:

The NIST Mass Spectrometry Data Center provides GC-MS data for 2,3-Dibromobutyric acid.[2]

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
1700-1725C=O stretch (carboxylic acid)
1210-1320C-O stretch
500-700C-Br stretch

Experimental IR Data for 2,3-Dibromobutanoic Acid:

FTIR spectra for 2,3-Dibromobutyric acid are available and show characteristic absorptions for the carboxylic acid and carbon-bromine bonds.[2]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound starts from γ-butyrolactone.[3]

Workflow for Synthesis of this compound:

Synthesis_Workflow cluster_synthesis Synthesis of this compound gamma_butyrolactone γ-Butyrolactone bromination Bromination (e.g., with PBr₃/Br₂) gamma_butyrolactone->bromination dibromo_intermediate α,γ-Dibromo-γ-butyrolactone bromination->dibromo_intermediate hydrolysis Hydrolysis dibromo_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway from γ-butyrolactone to this compound.

Detailed Protocol:

  • Bromination of γ-Butyrolactone: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone. Cool the flask in an ice bath. Slowly add a solution of bromine in a suitable solvent (e.g., CCl₄) containing a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to complete the reaction. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled and quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Hydrolysis: The crude α,γ-dibromo-γ-butyrolactone is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating with aqueous acid (e.g., HBr) or base followed by acidification.

  • Purification: The final product, this compound, is purified by extraction and subsequent recrystallization or distillation under reduced pressure.

NMR Sample Preparation and Analysis

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY, HSQC, and HMBC can be performed for more complex derivatives to confirm assignments.

GC-MS Analysis

Protocol:

  • Derivatization (if necessary): For GC analysis, carboxylic acids are often derivatized to increase their volatility. A common method is esterification, for example, by reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the components.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Acquire mass spectra in electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to the this compound derivative based on its retention time and mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (with/without derivatization) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectrum) ms_detection->data_analysis

Caption: General workflow for the GC-MS analysis of this compound derivatives.

X-ray Crystallography

Protocol:

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. A variety of solvents should be screened to find suitable conditions.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure and refine the atomic positions.[4]

Conclusion

The structural validation of this compound and its derivatives requires a combination of spectroscopic and analytical techniques. While NMR spectroscopy provides detailed information about the molecular framework, mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy is useful for identifying key functional groups. For unambiguous proof of structure, particularly the stereochemistry, X-ray crystallography is the definitive method, provided that suitable crystals can be obtained. By employing the methodologies and comparative data presented in this guide, researchers can confidently validate the structures of their synthesized compounds, a critical step in advancing drug discovery and development programs.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dibromobutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-Dibromobutanoic acid, ensuring the protection of laboratory personnel and the environment.

Essential Safety and Handling Information

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Eyewash stations and safety showers should be readily accessible.[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₄H₆Br₂O₂PubChem[7]
Molecular Weight 245.90 g/mol PubChem[7]
Boiling Point 294.1 °C (Predicted)ChemicalBook[8]
Density 2.121 g/cm³ (Predicted)ChemicalBook[8]
pKa 2.66 ± 0.10 (Predicted)ChemicalBook[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process to ensure safety and regulatory compliance. As a halogenated organic waste, it must not be mixed with non-halogenated waste streams.[9]

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."

2. Neutralization of Small Spills:

  • For minor spills, first, ensure proper ventilation and wear appropriate PPE.

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][9][10]

  • Slowly neutralize the acidic material with a weak base such as sodium bicarbonate or a commercial acid neutralizer.[9][11]

  • Use pH paper to confirm that the neutralized spill has a pH between 6 and 8.

  • Carefully collect the absorbed and neutralized material into a designated hazardous waste container.[1][10]

3. Bulk Waste Disposal:

  • Pure or concentrated this compound should not be neutralized in the lab due to the potential for exothermic reactions.

  • All containers with this compound waste must be securely sealed, clearly labeled with the full chemical name and associated hazards, and stored in a designated, well-ventilated waste accumulation area away from incompatible materials such as strong oxidizing agents and bases.[1][6]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of accidental exposure or a large spill, immediate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Large Spill Cleanup:

  • Evacuate the area immediately.

  • Alert others in the vicinity and your laboratory supervisor.

  • If the spill is large or you are unsure how to handle it, contact your institution's EHS or emergency response team.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Immediate Handling cluster_2 Spill Management cluster_3 Final Disposal Start Start Generate Waste Generate 2,4-Dibromobutanoic Acid Waste Start->Generate Waste Segregate Segregate into Halogenated Organic Waste Container Generate Waste->Segregate Spill Small Spill Occurs Generate Waste->Spill Store for Disposal Securely Store Labeled Container in Designated Area Segregate->Store for Disposal Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Spill->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Check pH Verify pH is Neutral (6-8) Absorb->Check pH Collect Spill Collect and Add to Halogenated Waste Check pH->Collect Spill Collect Spill->Store for Disposal Contact EHS Contact Environmental Health & Safety (EHS) for Pickup Store for Disposal->Contact EHS End Proper Disposal Contact EHS->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2,4-Dibromobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dibromobutanoic Acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of this compound, a corrosive and potentially toxic substance. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Chemical Properties and Hazards:

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash hazard.[5][6][7]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[5][8] Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.
Body Chemical-Resistant Apron or Lab CoatA rubber or other chemical-resistant apron worn over a lab coat provides an additional layer of protection against splashes.[5][9]
Respiratory Respirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[6][7] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic acids and halogenated compounds should be used.[5][8]
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Transport: When transporting the chemical, always use a secondary container to prevent spills.[7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3] The container should be tightly sealed and clearly labeled.[2]

Spill Management:

In the event of a spill, evacuate the immediate area and alert others.[10] For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[10]

  • Neutralization: For acid spills, cautiously neutralize with a weak base such as sodium bicarbonate or calcium carbonate.[7]

  • Absorption: Absorb the neutralized spill with an inert material.[10]

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[11]

Waste Disposal:

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[3]

  • Classification: this compound waste should be classified as hazardous due to its corrosive nature.

  • Collection: Collect all waste containing this chemical in a clearly labeled, sealed, and compatible container.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[12] Do not dispose of this chemical down the drain.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[4]

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][13] Seek immediate medical attention.[4]

Inhalation: Move the individual to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1][13] Seek immediate medical attention.[4]

Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.[1]

Experimental Protocol: Synthesis of a this compound Derivative

This hypothetical protocol outlines the use of this compound in a laboratory setting.

Objective: To synthesize an ester derivative of this compound via Fischer esterification.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a certified chemical fume hood, add 1 equivalent of this compound to a round-bottom flask containing a magnetic stir bar.

  • Add 10 equivalents of anhydrous ethanol to the flask.

  • While stirring, slowly add 0.1 equivalents of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography to obtain the desired ester.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound A Receipt and Storage B Pre-Use Inspection (Check for container integrity) A->B C Don Personal Protective Equipment (PPE) B->C D Work in Chemical Fume Hood C->D E Chemical Handling and Experimentation D->E F Decontamination of Glassware and Surfaces E->F G Waste Collection (Segregated Hazardous Waste) E->G I Doffing and Disposal of PPE F->I H Waste Disposal (via EHS) G->H J Hand Washing I->J

Caption: A logical workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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2,4-Dibromobutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.